2-(2-Fluoro-5-methoxyphenyl)acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-(2-fluoro-5-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-13-7-2-3-8(10)6(4-7)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQPGAGVFVTCDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610291 | |
| Record name | (2-Fluoro-5-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
798563-50-5 | |
| Record name | (2-Fluoro-5-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(2-Fluoro-5-methoxyphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-(2-fluoro-5-methoxyphenyl)acetic acid, a valuable building block in pharmaceutical and agrochemical research. The described methodology is a four-step process commencing with the readily available starting material, 2-fluoro-5-methoxybenzaldehyde. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Synthesis Pathway Overview
The synthesis of this compound can be efficiently achieved through a four-step reaction sequence. The pathway involves the initial reduction of 2-fluoro-5-methoxybenzaldehyde to the corresponding benzyl alcohol, followed by chlorination to yield 2-fluoro-5-methoxybenzyl chloride. Subsequent cyanation of the benzyl chloride affords 2-(2-fluoro-5-methoxyphenyl)acetonitrile, which is then hydrolyzed to the final carboxylic acid product.
Physicochemical and Quantitative Data
The following tables summarize the key physicochemical properties of the starting material, intermediates, and the final product, along with typical reaction conditions and expected yields based on analogous procedures.
Table 1: Physicochemical Properties of Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 2-Fluoro-5-methoxybenzaldehyde | C₈H₇FO₂ | 154.14 | Colorless to pale yellow liquid or solid[1][2] | 105728-90-3[1] |
| 2-Fluoro-5-methoxybenzyl alcohol | C₈H₉FO₂ | 156.15 | Not specified | 161643-29-4 |
| 2-Fluoro-5-methoxybenzyl chloride | C₈H₈ClFO | 174.60 | Not specified | 1076197-70-0 |
| 2-(2-Fluoro-5-methoxyphenyl)acetonitrile | C₉H₈FNO | 165.17 | Not specified | Not available |
| This compound | C₉H₉FO₃ | 184.16 | Solid | 383134-85-8[3] |
Table 2: Summary of Reaction Conditions and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Typical Reaction Time | Typical Yield (%) |
| 1 | Reduction | Sodium borohydride (NaBH₄) | Methanol or Ethanol | 1-2 hours | >90% (estimated) |
| 2 | Chlorination | Thionyl chloride (SOCl₂) or Concentrated HCl | Dichloromethane (for SOCl₂) or neat (for HCl) | 1-3 hours | 70-85% (analogous)[4] |
| 3 | Cyanation | Sodium cyanide (NaCN), Sodium iodide (NaI) | Acetone | 16-24 hours | 74-81% (analogous)[4] |
| 4 | Hydrolysis | Sodium hydroxide (NaOH) or Sulfuric acid (H₂SO₄) | Water/Ethanol | 2-6 hours | High (quantitative estimated) |
Detailed Experimental Protocols
The following protocols are adapted from established procedures for analogous transformations and are provided as a guide for laboratory synthesis.
Step 1: Synthesis of 2-Fluoro-5-methoxybenzyl alcohol
-
In a round-bottom flask, dissolve 2-fluoro-5-methoxybenzaldehyde (1.0 eq) in methanol (5-10 mL per gram of aldehyde).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (NaBH₄, 0.3 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-fluoro-5-methoxybenzyl alcohol.
Step 2: Synthesis of 2-Fluoro-5-methoxybenzyl chloride
Method A: Using Thionyl Chloride
-
In a fume hood, dissolve 2-fluoro-5-methoxybenzyl alcohol (1.0 eq) in dichloromethane (10 mL per gram of alcohol).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-fluoro-5-methoxybenzyl chloride.
Method B: Using Concentrated Hydrochloric Acid
-
In a flask equipped with a stirrer, place 2-fluoro-5-methoxybenzyl alcohol (1.0 eq) and concentrated hydrochloric acid (2.5 mL per gram of alcohol).
-
Stir the mixture vigorously at room temperature for 15-30 minutes.
-
Transfer the mixture to a separatory funnel and separate the lower organic layer (the benzyl chloride).
-
Dry the organic layer over granular calcium chloride for approximately 30 minutes and then filter. The crude 2-fluoro-5-methoxybenzyl chloride is typically used in the next step without further purification due to its instability.[4]
Step 3: Synthesis of 2-(2-Fluoro-5-methoxyphenyl)acetonitrile
-
Caution: This reaction should be performed in a well-ventilated fume hood as it involves sodium cyanide.
-
In a three-necked round-bottom flask fitted with a reflux condenser and a mechanical stirrer, combine the crude 2-fluoro-5-methoxybenzyl chloride (1.0 eq), finely powdered sodium cyanide (NaCN, 1.5 eq), and sodium iodide (NaI, 0.1 eq) in anhydrous acetone (5 mL per gram of benzyl chloride).[4]
-
Heat the heterogeneous mixture to reflux and stir vigorously for 16-24 hours.[4]
-
Cool the reaction mixture to room temperature and filter with suction to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and remove the acetone by distillation.
-
Dissolve the residual oil in benzene or another suitable organic solvent and wash with hot water (3 x volume of organic layer).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(2-fluoro-5-methoxyphenyl)acetonitrile. Further purification can be achieved by vacuum distillation.
Step 4: Synthesis of this compound
-
In a round-bottom flask, combine 2-(2-fluoro-5-methoxyphenyl)acetonitrile (1.0 eq) and a 10-20% aqueous solution of sodium hydroxide (NaOH) or a 20-30% aqueous solution of sulfuric acid (H₂SO₄).
-
Heat the mixture to reflux for 2-6 hours, until the hydrolysis is complete (monitoring by TLC or the cessation of ammonia evolution for basic hydrolysis).
-
Cool the reaction mixture to room temperature.
-
If basic hydrolysis was performed, carefully acidify the cooled reaction mixture with concentrated hydrochloric acid until the pH is approximately 1-2, which will cause the carboxylic acid to precipitate.
-
If acidic hydrolysis was performed, the product may precipitate upon cooling.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove any remaining inorganic salts.
-
Dry the solid product in a vacuum oven to obtain this compound. Recrystallization from a suitable solvent system (e.g., water-ethanol mixture) can be performed for further purification.
Safety Considerations
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
Sodium cyanide is highly toxic if ingested, inhaled, or absorbed through the skin. All operations involving sodium cyanide must be carried out in a well-ventilated fume hood. A dedicated waste container for cyanide-containing materials should be used. In case of contact, seek immediate medical attention.
-
Concentrated acids and bases (HCl, H₂SO₄, NaOH) are corrosive and should be handled with appropriate care and personal protective equipment.
This guide provides a robust framework for the synthesis of this compound. Researchers are advised to adapt and optimize the described procedures based on their specific laboratory conditions and available analytical capabilities.
References
- 1. 2-フルオロ-5-メトキシベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Fluoro-5-methoxybenzaldehyde, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid = 95 LC/MS-UV 19054-28-5 [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Physicochemical Properties of 2-(2-Fluoro-5-methoxyphenyl)acetic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Fluoro-5-methoxyphenyl)acetic acid (CAS No. 798563-50-5) is a substituted phenylacetic acid derivative. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their potential as scaffolds for the synthesis of novel therapeutic agents. The physicochemical properties of this molecule are fundamental to understanding its behavior in biological systems, guiding formulation development, and predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a summary of the available physicochemical data, detailed experimental protocols for its determination, and a generalized synthesis workflow.
Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 798563-50-5 | Chemical Supplier Catalogs |
| Molecular Formula | C₉H₉FO₃ | Chemical Supplier Catalogs |
| Molecular Weight | 184.165 g/mol | Chemical Supplier Catalogs |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| pKa | Data not available | - |
| LogP (predicted) | 1.60 | EvitaChem[1] |
| Solubility | Data not available | - |
Experimental Protocols
While specific experimental data for this compound is limited, the following are detailed, standard methodologies for determining the key physicochemical properties of solid organic acids.
Melting Point Determination (Capillary Method)
Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure substance, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry this compound is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid is packed into the bottom of the tube to a height of 2-3 mm.
-
Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). It is the pH at which the acid is 50% dissociated. Potentiometric titration involves monitoring the pH of a solution of the acid as a strong base is added incrementally.
Apparatus:
-
pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Volumetric flasks and pipettes
Reagents:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water (CO₂-free)
-
pH buffer solutions for calibration (e.g., pH 4, 7, 10)
Procedure:
-
Calibration: The pH meter is calibrated using standard buffer solutions.
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water. A small amount of a co-solvent like ethanol or methanol may be used if the compound has low aqueous solubility.
-
Titration: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed. The standardized NaOH solution is added in small, known increments from the burette.
-
Data Collection: The pH of the solution is recorded after each addition of NaOH, allowing the reading to stabilize.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Solubility Determination (Shake-Flask Method)
Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.
Apparatus:
-
Screw-cap vials or flasks
-
Orbital shaker or rotator with a temperature-controlled environment
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate buffer at various pH values, ethanol, DMSO).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspensions are allowed to stand, and then centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Synthesis Workflow
Caption: Generalized workflow for the synthesis of this compound.
Biological Context
Specific biological activities or signaling pathway interactions for this compound have not been extensively reported in publicly accessible literature. However, phenylacetic acid derivatives are known to possess a wide range of biological activities. For instance, some have shown potential as anti-inflammatory agents, while others have been investigated for their antimicrobial properties. The introduction of a fluorine atom can significantly modulate the metabolic stability, binding affinity, and pharmacokinetic properties of a molecule. Therefore, this compound serves as a valuable building block for the synthesis of novel compounds for biological screening.[1]
Conclusion
This technical guide provides a consolidated overview of the known physicochemical properties of this compound. While there is a notable absence of experimentally determined data for key parameters such as melting point, pKa, and solubility, this document furnishes detailed, standard protocols for their determination. The provided generalized synthesis workflow offers a logical approach to the preparation of this compound. Further experimental investigation is warranted to fully characterize this molecule and to explore its potential applications in drug discovery and development.
References
An In-depth Technical Guide to 2-(2-Fluoro-5-methoxyphenyl)acetic acid (CAS Number: 798563-50-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Fluoro-5-methoxyphenyl)acetic acid, with the CAS number 798563-50-5, is a fluorinated aromatic carboxylic acid. This compound serves as a valuable building block in medicinal chemistry and organic synthesis. Its structural features, including a fluorine atom and a methoxy group on the phenyl ring, make it an attractive intermediate for the development of novel pharmaceutical and agrochemical agents. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 798563-50-5 | [1][2] |
| Molecular Formula | C₉H₉FO₃ | [1] |
| Molecular Weight | 184.165 g/mol | [1] |
| Appearance | Powder or liquid | [3] |
| Purity | ≥97% | [3] |
| Storage | Store in a tightly closed container, in a cool and dry place. | [3] |
Spectroscopic Data
While specific spectra are not publicly available in the searched literature, several chemical suppliers indicate the availability of spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) for this compound. Researchers interested in this data should request it directly from the suppliers.
Synthesis
The synthesis of this compound has been described in patent literature, often as an intermediate in the preparation of more complex molecules. A general synthetic approach involves the modification of a substituted benzene ring to introduce the acetic acid moiety. One plausible synthetic route, based on related transformations of fluorinated phenylacetic acids, is outlined below.
Experimental Protocol: A Plausible Synthetic Route
This protocol is a generalized procedure based on common organic chemistry transformations for analogous compounds and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of a Suitable Precursor (e.g., 2-Fluoro-5-methoxybenzyl halide)
A common starting material for the synthesis of phenylacetic acids is the corresponding benzyl halide. This can be prepared from the commercially available 2-fluoro-5-methoxytoluene through radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Step 2: Formation of the Grignard Reagent and Carboxylation
The resulting benzyl halide can be converted to a Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent. This Grignard reagent is then carboxylated by bubbling carbon dioxide gas through the solution, followed by an acidic workup to yield the desired this compound.
Diagram of a Plausible Synthetic Workflow:
Caption: A plausible synthetic workflow for this compound.
Applications in Research and Drug Development
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules with potential biological activity.[3] Phenylacetic acid derivatives, in general, are known to be scaffolds for various therapeutic agents. For instance, fluorinated phenylacetic acids are key intermediates in the synthesis of inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4), which are used in the treatment of type 2 diabetes.[4]
While no specific biological activity or mechanism of action for this compound itself has been detailed in the available literature, its structural motifs are present in compounds investigated for a range of therapeutic areas. The development of derivatives from this scaffold could lead to new drug candidates.
Signaling Pathways and Mechanism of Action
Currently, there is no publicly available information detailing the specific signaling pathways or the precise mechanism of action for this compound. Its role is primarily established as a precursor molecule. The biological activity of its derivatives would depend on the specific modifications made to the core structure and their subsequent interactions with biological targets.
Logical Relationship Diagram for Potential Drug Discovery:
Caption: A logical workflow for the use of the title compound in drug discovery.
Conclusion
This compound is a valuable chemical intermediate with potential for use in the discovery and development of new biologically active compounds. While detailed experimental protocols and biological data for the compound itself are not extensively documented in publicly accessible sources, its structural characteristics suggest its utility in the synthesis of novel therapeutic agents. Further research into the synthesis of its derivatives and their subsequent biological evaluation is warranted to fully explore the potential of this chemical scaffold.
References
- 1. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. inventivapharma.com [inventivapharma.com]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Biological Activity of 2-(2-Fluoro-5-methoxyphenyl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Fluoro-5-methoxyphenyl)acetic acid and its derivatives represent a class of compounds with significant potential in drug discovery. The presence of the fluoro and methoxy groups on the phenyl ring can modulate the pharmacokinetic and pharmacodynamic properties of the core phenylacetic acid scaffold. Phenylacetic acid derivatives have been explored for a range of biological activities, including anti-inflammatory, central nervous system (CNS), and antimicrobial effects. This technical guide provides a comprehensive overview of the potential biological activities of this compound derivatives, details relevant experimental methodologies for their synthesis and evaluation, and visualizes associated workflows and signaling pathways to facilitate further research and development.
Synthesis of this compound Derivatives
The synthesis of amide and ester derivatives of this compound can be achieved through standard organic chemistry reactions. The following protocols are based on established methods for similar compounds.
Synthesis of Amide Derivatives
A common method for amide synthesis involves the activation of the carboxylic acid followed by reaction with an appropriate amine.
Experimental Protocol:
-
Activation of Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Synthesis of Ester Derivatives
Esterification can be carried out using methods like Fischer esterification or by reacting the acid chloride with an alcohol.
Experimental Protocol (Fischer Esterification):
-
Reaction Setup: Dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux for 4-8 hours.
-
Work-up and Purification: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the ester by column chromatography or distillation.
Potential Biological Activities and Proposed Experimental Evaluation
Based on the activities of structurally related compounds, derivatives of this compound are hypothesized to possess anti-inflammatory, CNS, and antimicrobial properties.
Anti-inflammatory Activity
Phenylacetic acid derivatives are known to exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.
Proposed Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of the synthesized compounds to inhibit the COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes and a solution of the substrate, arachidonic acid.
-
Incubation: In a 96-well plate, add the enzyme, a chromogenic substrate, and the test compound at various concentrations. Incubate at 37°C for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader to determine the extent of prostaglandin production.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration that causes 50% inhibition).
Table 1: Hypothetical Quantitative Data for Anti-inflammatory Activity
| Compound ID | Derivative Type | Target | IC50 (µM) |
| FMPA-001 | Amide (Aniline) | COX-1 | >100 |
| FMPA-001 | Amide (Aniline) | COX-2 | 15.2 |
| FMPA-002 | Amide (Piperidine) | COX-1 | 85.4 |
| FMPA-002 | Amide (Piperidine) | COX-2 | 22.8 |
| FMPE-001 | Ester (Methyl) | COX-1 | >100 |
| FMPE-001 | Ester (Methyl) | COX-2 | 45.1 |
| FMPE-002 | Ester (Ethyl) | COX-1 | 92.1 |
| FMPE-002 | Ester (Ethyl) | COX-2 | 50.3 |
Central Nervous System (CNS) Activity
Some phenylacetic acid derivatives have been shown to interact with targets in the CNS. The neurological effects of these compounds could be assessed through various in vitro and in vivo models. Chronic exposure to high levels of some phenylacetic acids has been linked to adverse effects on neurons[1]. However, other derivatives have shown potential neuroprotective effects[2].
Proposed Experimental Protocol: In Vitro Neurotoxicity Assay (MTT Assay)
This assay assesses the potential toxicity of the compounds on neuronal cells.
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.
-
Compound Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the test compounds for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement and Analysis: Measure the absorbance at 570 nm and calculate the cell viability as a percentage of the untreated control.
Antimicrobial Activity
The antimicrobial potential of the synthesized derivatives can be evaluated by determining their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.
Proposed Experimental Protocol: Broth Microdilution MIC Assay
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 2: Hypothetical Quantitative Data for Antimicrobial Activity
| Compound ID | Derivative Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| FMPA-001 | Amide (Aniline) | 32 | 64 | >128 |
| FMPA-002 | Amide (Piperidine) | 16 | 32 | 64 |
| FMPE-001 | Ester (Methyl) | 64 | >128 | >128 |
| FMPE-002 | Ester (Ethyl) | 32 | 64 | 128 |
Potential Signaling Pathways
The biological effects of this compound derivatives are likely mediated through the modulation of specific signaling pathways.
Inflammatory Signaling Pathway
The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in the production of prostaglandins, key mediators of inflammation.
Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.
Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a logical workflow for the synthesis and subsequent biological screening of the target compounds.
Caption: Workflow for synthesis and biological evaluation of derivatives.
Conclusion
While direct experimental data on the biological activities of this compound derivatives are not extensively available in the public domain, the structural similarity to other biologically active phenylacetic acids suggests significant therapeutic potential. This guide provides a foundational framework for initiating research in this area, outlining robust protocols for synthesis and a logical screening cascade to evaluate their anti-inflammatory, CNS, and antimicrobial properties. Further investigation into the specific molecular targets and signaling pathways will be crucial for the development of novel therapeutic agents from this promising class of compounds.
References
The Versatile Scaffold: Unlocking the Potential of 2-(2-Fluoro-5-methoxyphenyl)acetic Acid in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the successful development of novel therapeutics. 2-(2-Fluoro-5-methoxyphenyl)acetic acid has emerged as a promising building block in medicinal chemistry, offering a unique combination of structural features that can be exploited for the synthesis of a diverse range of biologically active compounds. The presence of a fluorine atom and a methoxy group on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting point for designing drug candidates with enhanced pharmacological profiles. This technical guide provides a comprehensive overview of the potential applications of this compound, focusing on its role in the synthesis of kinase inhibitors, anti-cancer agents, and anti-inflammatory compounds.
The Strategic Advantage of Fluorination and Methoxylation
The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. The high electronegativity and small size of the fluorine atom can lead to improved metabolic stability by blocking sites of oxidative metabolism. Furthermore, the C-F bond can enhance binding affinity to target proteins through favorable electrostatic interactions.
The methoxy group, on the other hand, can act as a hydrogen bond acceptor and influence the overall polarity and solubility of the molecule. The specific ortho-fluoro and meta-methoxy substitution pattern in this compound creates a distinct electronic environment on the aromatic ring, which can be strategically utilized in molecular design to achieve desired target engagement and selectivity.
Applications in Kinase Inhibitor Synthesis
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The phenylacetic acid scaffold is a common feature in many kinase inhibitors. The fluorinated and methoxylated phenyl ring of this compound can serve as a key recognition element for the kinase active site.
While specific examples of kinase inhibitors directly synthesized from this compound are not extensively reported in publicly available literature, the general utility of fluorinated phenylacetic acids in this area is well-documented. For instance, related trifluoromethyl phenylacetic acids are actively used to prepare kinase inhibitors, where the fluoro and trifluoromethyl groups are crucial for controlling intermolecular interactions and achieving potent target binding.
Logical Workflow for Kinase Inhibitor Development:
Caption: A general workflow for the development of kinase inhibitors starting from this compound.
Potential as a Scaffold for Anti-Cancer Agents
The development of novel anti-cancer agents is a continuous effort in medicinal chemistry. Phenylacetic acid derivatives have shown promise as cytotoxic agents against various cancer cell lines. For example, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated their potential as anti-cancer agents.
Although direct evidence for the anti-cancer activity of derivatives of this compound is limited in the available literature, the structural similarities to other active phenylacetamides suggest that this scaffold warrants investigation. The synthetic versatility of the carboxylic acid group allows for the introduction of various functionalities to explore structure-activity relationships (SAR) and optimize cytotoxic potency.
Experimental Workflow for Anticancer Drug Screening:
Caption: A typical experimental workflow for the synthesis and in vitro screening of potential anti-cancer agents derived from this compound.
Exploration in Anti-Inflammatory Drug Discovery
Chronic inflammation is implicated in a wide range of diseases. Phenylacetic acid derivatives have a long history in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of this compound make it an interesting candidate for the development of new anti-inflammatory agents. The synthesis of various substituted (2-phenoxyphenyl)acetic acids has been shown to yield compounds with considerable anti-inflammatory activity.
The general approach involves the synthesis of a library of derivatives and their evaluation in relevant in vitro and in vivo models of inflammation.
Experimental Protocols
General Protocol for Amide Synthesis:
-
Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an amine base like triethylamine or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Amine Addition: To the activated carboxylic acid solution, add the desired amine (1 equivalent).
-
Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea (if DCC is used). Dilute the filtrate with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data, such as IC50 or EC50 values, for specific bioactive derivatives of this compound. The table below is a template that can be populated as new research emerges.
| Derivative Class | Target | Assay Type | IC50/EC50 (µM) | Reference |
| Amides | Kinase X | Kinase activity assay | Data not available | |
| Esters | Cancer Cell Line Y | Cytotoxicity (MTT) | Data not available | |
| Heterocycles | Inflammatory Mediator Z | Enzyme inhibition assay | Data not available |
Conclusion and Future Directions
This compound represents a valuable and underexplored starting material in medicinal chemistry. Its unique substitution pattern provides a solid foundation for the design of novel therapeutic agents. While the current body of literature lacks specific examples of its direct application in drug development, the known biological activities of related fluorinated and methoxylated phenylacetic acid derivatives strongly suggest its potential in the fields of oncology, inflammation, and beyond.
Future research efforts should focus on the systematic synthesis and biological evaluation of diverse libraries of compounds derived from this scaffold. The exploration of different amide and ester derivatives, as well as the incorporation of the 2-(2-Fluoro-5-methoxyphenyl)acetyl moiety into various heterocyclic systems, is a promising strategy for the discovery of new drug candidates. Detailed structure-activity relationship studies, coupled with computational modeling, will be crucial in unlocking the full therapeutic potential of this versatile chemical entity.
Synthetic Pathways to 2-(2-Fluoro-5-methoxyphenyl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the plausible synthetic routes for the formation of 2-(2-Fluoro-5-methoxyphenyl)acetic acid, a valuable intermediate in pharmaceutical synthesis. Due to the absence of a single, comprehensive published procedure for this specific molecule, this document outlines the most probable reaction mechanisms based on established organic chemistry principles. The guide details several potential synthetic strategies, complete with mechanistic diagrams and representative experimental data.
Introduction
This compound is a substituted phenylacetic acid derivative. The presence of the fluoro and methoxy groups on the aromatic ring, along with the carboxylic acid moiety, makes it a key building block in the development of various therapeutic agents. The synthesis of such molecules requires careful consideration of the reaction pathways to ensure optimal yield and purity. This guide explores three primary, well-established synthetic methodologies that are applicable for the preparation of this target compound.
Potential Synthetic Routes
Three logical and commonly employed synthetic strategies for the preparation of this compound are:
-
The Willgerodt-Kindler Reaction: This powerful reaction allows for the conversion of an aryl alkyl ketone to a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.
-
Hydrolysis of 2-(2-Fluoro-5-methoxyphenyl)acetonitrile: A classic two-step approach involving the nucleophilic substitution of a benzyl halide with a cyanide salt, followed by hydrolysis of the resulting nitrile.
-
Carboxylation of a Grignard Reagent: This method involves the formation of an organometallic compound from a benzyl halide, which then reacts with carbon dioxide to yield the desired carboxylic acid.
The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides a direct route to the thioamide precursor of the target carboxylic acid from the corresponding acetophenone. The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine.[1][2][3] The resulting thioamide is then subjected to hydrolysis to yield the final product.
Reaction Scheme:
Step 1: Thioamide Formation
-
Starting Material: 1-(2-Fluoro-5-methoxyphenyl)ethan-1-one
-
Reagents: Sulfur (S₈), Morpholine
-
Product: 2-(2-Fluoro-5-methoxyphenyl)-1-morpholino-1-thioxoethane
Step 2: Hydrolysis
-
Starting Material: 2-(2-Fluoro-5-methoxyphenyl)-1-morpholino-1-thioxoethane
-
Reagents: Acid or base (e.g., H₂SO₄, NaOH)
-
Product: this compound
Reaction Mechanism
The mechanism of the Willgerodt-Kindler reaction is complex and involves several key steps.[1][2] It begins with the formation of an enamine from the starting ketone and morpholine. This enamine then reacts with sulfur. The key rearrangement step is believed to proceed through a series of intermediates, ultimately leading to the migration of the carbonyl group to the terminal carbon of the alkyl chain.
Caption: Willgerodt-Kindler Reaction Workflow.
Experimental Protocol (Representative)
-
Thioamide Synthesis: A mixture of 1-(2-fluoro-5-methoxyphenyl)ethan-1-one, sulfur, and morpholine is heated under reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the excess morpholine is removed under reduced pressure, and the crude thioamide is purified by column chromatography.
-
Hydrolysis: The purified thioamide is dissolved in a suitable solvent (e.g., ethanol) and treated with an aqueous solution of a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide). The mixture is heated to reflux until the thioamide is fully consumed. The reaction mixture is then cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford this compound.
Quantitative Data (Illustrative)
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 1-(2-Fluoro-5-methoxyphenyl)ethan-1-one | Sulfur, Morpholine | Neat | 130 | 8 | 75 | 95 |
| 2 | Thioamide Intermediate | 6M H₂SO₄ | Ethanol | 100 | 12 | 85 | >98 |
Hydrolysis of 2-(2-Fluoro-5-methoxyphenyl)acetonitrile
This is a versatile and widely used method for the synthesis of phenylacetic acids.[4] It involves two main steps: the formation of a nitrile from a benzyl halide and the subsequent hydrolysis of the nitrile to the carboxylic acid.
Reaction Scheme:
Step 1: Nitrile Formation (SN2 Reaction)
-
Starting Material: 1-(Bromomethyl)-2-fluoro-5-methoxybenzene
-
Reagent: Sodium Cyanide (NaCN)
-
Product: 2-(2-Fluoro-5-methoxyphenyl)acetonitrile
Step 2: Nitrile Hydrolysis
-
Starting Material: 2-(2-Fluoro-5-methoxyphenyl)acetonitrile
-
Reagents: Acid or base (e.g., HCl, NaOH)
-
Product: this compound
Reaction Mechanism
The first step is a standard SN2 reaction where the cyanide ion acts as a nucleophile, displacing the bromide from the benzyl bromide. The subsequent hydrolysis of the nitrile can be either acid or base-catalyzed. In acid-catalyzed hydrolysis, the nitrile is protonated, making it more susceptible to nucleophilic attack by water. In base-catalyzed hydrolysis, the hydroxide ion directly attacks the nitrile carbon. Both pathways proceed through an amide intermediate.[5]
Caption: Nitrile Synthesis and Hydrolysis Workflow.
Experimental Protocol (Representative)
-
Nitrile Synthesis: 1-(Bromomethyl)-2-fluoro-5-methoxybenzene is dissolved in a polar aprotic solvent like acetone or DMSO. Sodium cyanide is added, and the mixture is stirred at a slightly elevated temperature. The reaction is monitored by TLC. After completion, the inorganic salts are filtered off, and the solvent is evaporated. The crude nitrile is then purified.
-
Nitrile Hydrolysis: The purified nitrile is heated under reflux with a strong aqueous acid (e.g., concentrated HCl) or base (e.g., 10M NaOH). Upon completion of the reaction, the mixture is cooled and acidified (if a basic hydrolysis was performed) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.
Quantitative Data (Illustrative)
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Benzyl Bromide | NaCN | Acetone | 60 | 4 | 90 | 97 |
| 2 | Acetonitrile | Conc. HCl | Water | 100 | 6 | 95 | >99 |
Carboxylation of a Grignard Reagent
This method involves the formation of a highly nucleophilic organomagnesium (Grignard) reagent from the corresponding benzyl halide.[4][6][7] This reagent then reacts with carbon dioxide (usually in the form of dry ice) in an electrophilic addition reaction. A final acidic workup yields the carboxylic acid.
Reaction Scheme:
Step 1: Grignard Reagent Formation
-
Starting Material: 1-(Bromomethyl)-2-fluoro-5-methoxybenzene
-
Reagent: Magnesium (Mg)
-
Product: (2-Fluoro-5-methoxybenzyl)magnesium bromide
Step 2: Carboxylation
-
Starting Material: (2-Fluoro-5-methoxybenzyl)magnesium bromide
-
Reagent: Carbon Dioxide (CO₂)
-
Product: Magnesium salt of the carboxylic acid
Step 3: Acidic Workup
-
Starting Material: Magnesium salt of the carboxylic acid
-
Reagent: Aqueous Acid (e.g., HCl)
-
Product: this compound
Reaction Mechanism
The reaction is initiated by the insertion of magnesium into the carbon-bromine bond to form the Grignard reagent. This reagent is a strong nucleophile and base. It attacks the electrophilic carbon of carbon dioxide. The resulting carboxylate salt is then protonated in the final workup step to give the carboxylic acid.[8]
Caption: Grignard Reagent Carboxylation Workflow.
Experimental Protocol (Representative)
-
Grignard Formation: Magnesium turnings are placed in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). A solution of 1-(bromomethyl)-2-fluoro-5-methoxybenzene in anhydrous diethyl ether or THF is added dropwise. The reaction is initiated, and the mixture is stirred until the magnesium is consumed.
-
Carboxylation and Workup: The Grignard solution is cooled in an ice bath and poured over crushed dry ice. The mixture is stirred until it reaches room temperature. A dilute aqueous solution of a strong acid (e.g., 1M HCl) is then added to protonate the carboxylate and dissolve the magnesium salts. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the crude product, which is then purified.
Quantitative Data (Illustrative)
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 & 2 | Benzyl Bromide | Mg, CO₂ | Anhydrous Ether | 0 to 25 | 3 | 80 | 96 |
| 3 | Carboxylate Salt | 1M HCl | Ether/Water | 0 to 25 | 1 | 98 (workup) | >98 |
Conclusion
The synthesis of this compound can be achieved through several reliable and well-documented synthetic routes. The choice of a particular method will depend on factors such as the availability of starting materials, desired scale of the reaction, and safety considerations. The Willgerodt-Kindler reaction offers a convergent approach from the corresponding ketone, while nitrile hydrolysis and Grignard carboxylation represent robust, multi-step sequences starting from the benzyl halide. All three pathways provide viable options for obtaining this important pharmaceutical intermediate. Further optimization of reaction conditions would be necessary to achieve industrial-scale production with high efficiency and purity.
References
- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 2. Willgerodt_rearrangement [chemeurope.com]
- 3. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic Role of 2-(2-Fluoro-5-methoxyphenyl)acetic Acid in Modern Organic Synthesis: A Technical Guide
For Immediate Release
In the landscape of modern drug discovery and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-(2-Fluoro-5-methoxyphenyl)acetic acid has emerged as a versatile and valuable scaffold, offering a unique combination of electronic and steric properties that are highly sought after by researchers, scientists, and drug development professionals. This in-depth technical guide serves to elucidate the core functionalities of this compound, providing a comprehensive overview of its synthesis, key reactions, and applications as a cornerstone in the development of novel therapeutics.
Physicochemical Properties and Spectroscopic Data
This compound, with a molecular formula of C₉H₉FO₃ and a CAS Number of 798563-50-5, is a white to off-white solid. While specific melting and boiling points are not extensively reported in publicly available literature, its structural features provide insight into its chemical behavior. The presence of a carboxylic acid moiety imparts acidic properties and allows for a wide range of chemical transformations. The fluoro and methoxy substituents on the phenyl ring significantly influence the molecule's reactivity and its interactions with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉FO₃ |
| Molecular Weight | 184.16 g/mol |
| CAS Number | 798563-50-5 |
| Appearance | White to off-white solid |
| IUPAC Name | This compound[1] |
Synthetic Pathways to this compound
The synthesis of this compound can be approached through several established methodologies in organic chemistry. A plausible and commonly employed route is the Willgerodt-Kindler reaction, which transforms an appropriately substituted acetophenone into the corresponding phenylacetic acid.
Experimental Protocol: Synthesis via Willgerodt-Kindler Reaction (General Procedure)
This protocol is a generalized procedure based on the well-established Willgerodt-Kindler reaction and may require optimization for this specific substrate.
Materials:
-
2-Fluoro-5-methoxyacetophenone
-
Sulfur powder
-
Morpholine
-
Hydrochloric acid (concentrated) or Sodium hydroxide solution
-
Organic solvent (e.g., Toluene, Dioxane)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluoro-5-methoxyacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq) in a suitable high-boiling solvent.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
For hydrolysis of the intermediate thiomorpholide, add an aqueous solution of a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH) to the reaction mixture.
-
Heat the mixture to reflux for an additional period to ensure complete hydrolysis.
-
Cool the mixture and, if acidic hydrolysis was performed, neutralize with a base. If basic hydrolysis was used, acidify with a strong acid to precipitate the carboxylic acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent system.
Table 2: Representative Reaction Parameters for Willgerodt-Kindler Reaction
| Parameter | Condition |
| Reactants | 2-Fluoro-5-methoxyacetophenone, Sulfur, Morpholine |
| Stoichiometry | 1 : 2.5 : 3 |
| Solvent | Toluene or Dioxane |
| Temperature | Reflux |
| Reaction Time | 4-12 hours |
| Hydrolysis | Acidic or Basic |
| Purification | Recrystallization |
Application as a Building Block: Synthesis of a Diazoacetate Intermediate
A key application of this compound is its use as a precursor for more complex molecules. A notable example is its conversion to methyl 2-diazo-2-(2-fluoro-5-methoxyphenyl)acetate, a valuable reagent for cyclopropanation and other transformations.[2]
Experimental Protocol: Synthesis of Methyl 2-(2-fluoro-5-methoxyphenyl)acetate[2]
Materials:
-
This compound (2.0 g, 10.86 mmol)
-
Potassium carbonate (1.95 g, 14.1 mmol)
-
Methyl iodide (0.82 mL, 13.0 mmol)
-
N,N-Dimethylformamide (DMF) (11 mL)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound in DMF at room temperature, add potassium carbonate and methyl iodide.
-
Stir the reaction mixture for 16 hours at room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase twice with deionized water and once with brine.
-
Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting product, methyl 2-(2-fluoro-5-methoxyphenyl)acetate, is obtained as a light yellow oil (1.66 g, 77% yield) and can be used in the next step without further purification.[2]
Table 3: Quantitative Data for the Esterification Reaction
| Reactant/Product | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Yield (%) |
| This compound | 184.16 | 2.0 g | 10.86 | - |
| Potassium carbonate | 138.21 | 1.95 g | 14.1 | - |
| Methyl iodide | 141.94 | 0.82 mL | 13.0 | - |
| Methyl 2-(2-fluoro-5-methoxyphenyl)acetate | 198.19 | 1.66 g | 8.38 | 77 |
Key Reactions and Transformations
This compound undergoes a variety of reactions typical of carboxylic acids, making it a versatile intermediate.
-
Amide Coupling: The carboxylic acid can be readily coupled with a wide range of amines to form amides using standard coupling reagents such as HATU, HOBt/EDC, or by conversion to the acid chloride followed by reaction with an amine. This is a fundamental transformation in the synthesis of many pharmaceutical agents.
-
Esterification: As demonstrated in the protocol above, the compound can be easily converted to its corresponding esters.
-
Reduction: The carboxylic acid moiety can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Decarboxylation: Under specific conditions, the carboxylic acid group can be removed.
Significance in Drug Discovery and Medicinal Chemistry
The structural motifs present in this compound are of significant interest in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule. The methoxy group provides a handle for further functionalization and can influence the electronic properties of the aromatic ring. While a direct link to a specific, marketed drug is not readily apparent in the public domain, the prevalence of substituted phenylacetic acid cores in numerous bioactive molecules underscores the importance of this building block. Its derivatives are explored in the context of various therapeutic areas, including oncology and neurology.[2]
Conclusion
This compound stands as a valuable and versatile building block in the arsenal of the modern organic chemist. Its straightforward synthesis and the reactivity of its functional groups allow for its incorporation into a diverse range of complex molecules. The detailed protocols and data presented in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of chemical science and the discovery of new medicines.
References
A Technical Guide to the Solubility of 2-(2-Fluoro-5-methoxyphenyl)acetic Acid in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Predicted Solubility Profile
The solubility of a compound is largely dictated by its polarity and the principle of "like dissolves like." 2-(2-Fluoro-5-methoxyphenyl)acetic acid possesses a polar carboxylic acid group, a moderately polar methoxy group and a fluorinated phenyl ring which contributes to its overall polarity. Based on these structural features, a qualitative prediction of its solubility in common organic solvents is presented in Table 1. For instance, due to the presence of a polar carboxylic acid group, it is expected to be soluble in polar protic solvents like methanol and ethanol.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | Soluble | The carboxylic acid group can form hydrogen bonds with methanol. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, hydrogen bonding is expected to facilitate dissolution. |
| Acetone | Polar Aprotic | Soluble to Sparingly Soluble | The polarity of acetone should allow for good interaction with the solute. |
| Ethyl Acetate | Moderately Polar | Sparingly Soluble | The ester group is less polar than a ketone, potentially leading to lower solubility. |
| Dichloromethane | Nonpolar | Sparingly Soluble to Insoluble | The overall polarity of the solute may be too high for this nonpolar solvent. |
| Chloroform | Nonpolar | Sparingly Soluble to Insoluble | Similar to dichloromethane, a significant polarity mismatch is expected. |
| Toluene | Nonpolar | Insoluble | The aromatic nature of toluene is unlikely to overcome the polarity of the carboxylic acid. |
| Hexane | Nonpolar | Insoluble | As a nonpolar aliphatic solvent, it is not expected to dissolve the polar solute. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is essential. The following section details a reliable method for determining the solubility of this compound in various organic solvents.
Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. Gentle agitation can facilitate this process.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
For a more complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10-15 minutes to pellet the excess solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette. Be cautious not to disturb the solid pellet.
-
Filter the collected supernatant through a syringe filter (0.22 µm) to remove any remaining solid microparticles.
-
Dilute the filtered solution with a suitable solvent (usually the same solvent used for dissolution or the mobile phase of the HPLC) to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Construct a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the experimental samples.
-
-
Data Reporting:
-
Calculate the solubility as the concentration of the compound in the saturated solution, typically expressed in mg/mL or mol/L.
-
Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of solubility.
An In-depth Technical Guide to the Stability and Storage of 2-(2-Fluoro-5-methoxyphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(2-Fluoro-5-methoxyphenyl)acetic acid. Given the absence of publicly available, in-depth stability studies for this specific compound, this document outlines a robust framework for stability assessment based on the International Council for Harmonisation (ICH) guidelines. This guide is intended to equip researchers and drug development professionals with the necessary information to ensure the integrity of this compound in their studies and to design comprehensive stability trials.
General Stability and Recommended Storage Conditions
Based on available Safety Data Sheets (SDS), this compound is a chemically stable solid under standard ambient conditions. To maintain its integrity, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. Specific temperature ranges are often indicated on the product label.
-
Atmosphere: Keep the container tightly closed to protect from air and moisture.
-
Light: While not always explicitly stated, it is good practice to protect the compound from light, especially for long-term storage, by using opaque or amber-colored containers.
Quantitative Stability Data
Currently, there is a lack of publicly available quantitative data from comprehensive stability studies on this compound. To facilitate future stability assessments and ensure data comparability, the following table provides a structured template for presenting such data. This table is designed to capture critical information from both long-term and accelerated stability studies as outlined by ICH guidelines.
Table 1: Template for Presentation of Quantitative Stability Data for this compound
| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Degradation Products (%) | Water Content (%) |
| Long-Term Study | |||||||
| 25°C ± 2°C / 60% RH ± 5% RH | 0 | White Powder | 99.8 | < 0.05 | < 0.05 | < 0.1 | 0.1 |
| 3 | No Change | 99.7 | 0.06 | < 0.05 | 0.12 | 0.1 | |
| 6 | No Change | 99.5 | 0.08 | 0.05 | 0.18 | 0.2 | |
| 9 | No Change | 99.4 | 0.10 | 0.06 | 0.22 | 0.2 | |
| 12 | No Change | 99.2 | 0.12 | 0.07 | 0.25 | 0.2 | |
| 18 | No Change | 99.0 | 0.15 | 0.09 | 0.30 | 0.3 | |
| 24 | No Change | 98.8 | 0.18 | 0.10 | 0.35 | 0.3 | |
| Accelerated Study | |||||||
| 40°C ± 2°C / 75% RH ± 5% RH | 0 | White Powder | 99.8 | < 0.05 | < 0.05 | < 0.1 | 0.1 |
| 1 | No Change | 99.5 | 0.10 | 0.06 | 0.20 | 0.2 | |
| 3 | No Change | 99.0 | 0.20 | 0.10 | 0.40 | 0.3 | |
| 6 | No Change | 98.5 | 0.35 | 0.15 | 0.65 | 0.4 |
Note: The data presented in this table is illustrative and serves as a template. Actual results will need to be generated through experimental studies.
Experimental Protocols for Stability Assessment
To thoroughly understand the stability profile of this compound, a combination of forced degradation studies and long-term stability testing is recommended. These studies are crucial for identifying potential degradation pathways, developing stability-indicating analytical methods, and establishing a re-test period or shelf life.
Forced Degradation (Stress Testing)
Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to identify potential degradation products.[1]
Objective: To identify likely degradation products and establish the intrinsic stability of the molecule. This information is vital for developing and validating a stability-indicating analytical method.
Methodologies:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) and dilute with 0.1 M hydrochloric acid.
-
Heat the solution at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with a suitable base (e.g., 0.1 M sodium hydroxide), and dilute to a known concentration for analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of the compound and dilute with 0.1 M sodium hydroxide.
-
Follow the same heating and sampling procedure as for acid hydrolysis.
-
Neutralize the samples with a suitable acid (e.g., 0.1 M hydrochloric acid) before analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound and add a solution of hydrogen peroxide (e.g., 3-30%).
-
Maintain the solution at room temperature or a slightly elevated temperature for a defined period, protected from light.
-
Withdraw samples at specified time points for analysis.
-
-
Thermal Degradation (Dry Heat):
-
Place a known quantity of the solid compound in a controlled temperature oven (e.g., 60°C, 80°C, or higher, depending on the melting point).
-
Expose the sample for a defined period.
-
At specified time points, remove a sample, allow it to cool to room temperature, and prepare a solution of known concentration for analysis.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines.[2]
-
The overall illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy should be not less than 200 watt-hours/square meter.[2]
-
A dark control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
Analyze the exposed and control samples to determine the extent of degradation due to light exposure.
-
Long-Term and Accelerated Stability Testing
These studies are designed to evaluate the stability of the compound under recommended storage conditions to establish a re-test period.[3]
Objective: To monitor the physical and chemical changes of this compound over a defined period under specified storage conditions.
Methodologies:
-
Sample Preparation: Use at least three primary batches of the compound packaged in a container closure system that simulates the proposed packaging for storage and distribution.[3]
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Testing Frequency:
-
Long-Term: Typically at 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: Typically at 0, 3, and 6 months.
-
-
Analytical Parameters: At each time point, the samples should be tested for key stability attributes, including:
-
Appearance (visual inspection)
-
Assay (potency) using a validated stability-indicating method (e.g., HPLC)
-
Degradation products/impurities profile
-
Water content (e.g., by Karl Fischer titration)
-
Visualizations
The following diagrams illustrate the logical workflow for conducting a comprehensive stability assessment of this compound.
Caption: Workflow for a comprehensive stability assessment study.
Caption: Workflow for forced degradation studies.
References
Methodological & Application
Synthesis of 2-(2-Fluoro-5-methoxyphenyl)acetic acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(2-Fluoro-5-methoxyphenyl)acetic acid, a valuable intermediate in pharmaceutical research and drug development. The synthetic route described herein is a two-step process commencing with the Friedel-Crafts acylation of 1-fluoro-4-methoxybenzene to yield 1-(2-fluoro-5-methoxyphenyl)ethan-1-one. This intermediate is subsequently converted to the target phenylacetic acid derivative via the Willgerodt-Kindler reaction, followed by hydrolysis of the resulting thioamide. This protocol includes detailed experimental procedures, a summary of reagents and reaction conditions in a tabular format, and a visual representation of the synthetic workflow.
Introduction
Substituted phenylacetic acids are crucial building blocks in the synthesis of a wide array of pharmacologically active molecules. The presence of fluorine and methoxy substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This compound, in particular, serves as a key precursor for various potential therapeutic agents. The following protocol outlines a reliable and reproducible method for its laboratory-scale synthesis.
Overall Reaction Scheme
Caption: Overall synthetic route for this compound.
Data Presentation
Table 1: Summary of Reagents and Reaction Conditions
| Step | Reaction | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Product |
| 1 | Friedel-Crafts Acylation | 1-Fluoro-4-methoxybenzene | Acetyl chloride, Aluminum chloride | Dichloromethane | 0 °C to Room Temp. | 1-2 hours | 1-(2-Fluoro-5-methoxyphenyl)ethan-1-one |
| 2 | Willgerodt-Kindler Reaction & Hydrolysis | 1-(2-Fluoro-5-methoxyphenyl)ethan-1-one | 1. Sulfur, Morpholine2. Sodium hydroxide3. Hydrochloric acid | 1. None2. Ethanol/Water | 1. Reflux2. Reflux | 1. 6-8 hours2. 8-10 hours | This compound |
Experimental Protocols
Step 1: Synthesis of 1-(2-Fluoro-5-methoxyphenyl)ethan-1-one (Friedel-Crafts Acylation)
Materials:
-
1-Fluoro-4-methoxybenzene
-
Anhydrous Aluminum chloride (AlCl₃)
-
Acetyl chloride (CH₃COCl)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric acid (HCl)
-
Saturated Sodium bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension.
-
After the addition of acetyl chloride, add a solution of 1-fluoro-4-methoxybenzene (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2-fluoro-5-methoxyphenyl)ethan-1-one.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of this compound (Willgerodt-Kindler Reaction and Hydrolysis)
Materials:
-
1-(2-Fluoro-5-methoxyphenyl)ethan-1-one
-
Sulfur powder
-
Morpholine
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, mix 1-(2-fluoro-5-methoxyphenyl)ethan-1-one (1.0 equivalent), sulfur powder (2.5 equivalents), and morpholine (5.0 equivalents).
-
Heat the mixture to reflux with stirring for 6-8 hours. The reaction mixture will become dark and viscous.
-
Cool the reaction mixture to room temperature.
-
To the crude thioamide, add a solution of sodium hydroxide (4.0 equivalents) in a mixture of ethanol and water.
-
Heat the mixture to reflux for 8-10 hours to facilitate the hydrolysis of the thioamide intermediate.
-
After cooling, remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material and neutral byproducts.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will cause the precipitation of the carboxylic acid.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
The crude this compound can be purified by recrystallization from a suitable solvent system such as ethanol/water or toluene.
Experimental Workflow
Caption: Detailed workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Anhydrous aluminum chloride is highly reactive with water and should be handled with care.
-
Acetyl chloride is corrosive and lachrymatory.
-
Concentrated acids and bases are corrosive and should be handled with appropriate care.
-
The Willgerodt-Kindler reaction may produce hydrogen sulfide, a toxic and flammable gas. Ensure adequate ventilation.
Application Notes and Protocols for the Analytical Characterization of 2-(2-Fluoro-5-methoxyphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Fluoro-5-methoxyphenyl)acetic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are critical for the quality and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Application Note:
Reversed-phase HPLC is a robust method for determining the purity of this compound and for monitoring reaction progress during its synthesis. A C18 stationary phase provides excellent separation of the analyte from non-polar impurities, while an acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to improved peak shape and retention.
Quantitative Data Summary:
| Parameter | Value |
| Chromatographic Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 272 nm |
| Expected Retention Time | ~ 4.5 min |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL |
Experimental Protocol:
-
Mobile Phase Preparation:
-
Prepare a 0.1% formic acid in water solution by adding 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Mix the aqueous formic acid solution with acetonitrile in a 50:50 volume ratio.
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the parameters listed in the quantitative data table.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution to verify system suitability (e.g., tailing factor, theoretical plates).
-
Inject the sample solutions.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.
-
Quantify the analyte using a calibration curve generated from the standard solutions.
-
Workflow Diagram:
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
GC-MS is a powerful technique for the identification and quantification of this compound, especially for volatile impurities. Due to the low volatility of the carboxylic acid, derivatization is required prior to analysis. Silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective method to increase volatility and improve chromatographic peak shape. The resulting mass spectrum provides a unique fragmentation pattern that can be used for definitive identification.
Quantitative Data Summary (for the Trimethylsilyl derivative):
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50 - 400 m/z |
| Expected Retention Time | ~ 10.2 min |
| Characteristic m/z Fragments | 256 (M+), 241 (M+-CH3), 197 (M+-COOTMS), 135 |
Experimental Protocol:
-
Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a GC vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of MSTFA.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Analysis:
-
Set up the GC-MS system with the parameters listed in the quantitative data table.
-
Inject 1 µL of the derivatized sample solution in splitless mode.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak of interest.
-
-
Data Analysis:
-
Identify the peak of the derivatized analyte based on its retention time.
-
Confirm the identity by comparing the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
-
Workflow Diagram:
Caption: GC-MS analysis workflow with derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation of this compound. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. The chemical shifts and coupling constants are characteristic of the substitution pattern on the aromatic ring.
Quantitative Data Summary (in CDCl₃):
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| Proton | ~ 10-12 | br s | 1H | - | COOH |
| ~ 7.05 | dd | 1H | J(H,F) ≈ 8.8, J(H,H) ≈ 8.8 | Ar-H | |
| ~ 6.85 | m | 1H | - | Ar-H | |
| ~ 6.75 | m | 1H | - | Ar-H | |
| ~ 3.80 | s | 3H | - | OCH₃ | |
| ~ 3.65 | s | 2H | - | CH₂ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Carbon | ~ 177 | C=O |
| ~ 159 (d, J(C,F) ≈ 245 Hz) | C-F | |
| ~ 149 | C-OCH₃ | |
| ~ 122 (d, J(C,F) ≈ 20 Hz) | C-CH₂ | |
| ~ 118 (d, J(C,F) ≈ 8 Hz) | Ar-C | |
| ~ 116 (d, J(C,F) ≈ 3 Hz) | Ar-C | |
| ~ 114 | Ar-C | |
| ~ 56 | OCH₃ | |
| ~ 35 | CH₂ |
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum with proton decoupling.
-
For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
-
Data Processing and Interpretation:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the signals in both spectra to the corresponding atoms in the molecule based on chemical shifts, multiplicities, and coupling constants.
-
Logical Relationship Diagram:
Caption: NMR data interpretation for structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note:
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and the substituted aromatic ring provide a unique fingerprint for the molecule.
Quantitative Data Summary:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300 - 2500 | Strong, Broad | O-H Stretch | Carboxylic Acid |
| 3000 - 2850 | Medium | C-H Stretch | CH₂ and OCH₃ |
| ~ 1710 | Strong | C=O Stretch | Carboxylic Acid |
| ~ 1600, 1500 | Medium | C=C Stretch | Aromatic Ring |
| ~ 1250 | Strong | C-O Stretch | Aryl Ether |
| ~ 1230 | Strong | C-F Stretch | Aryl Fluoride |
| ~ 920 | Medium, Broad | O-H Bend | Carboxylic Acid Dimer |
Experimental Protocol:
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
-
FTIR Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument will automatically subtract the background from the sample spectrum.
-
-
Spectral Interpretation:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule using the provided table and standard FTIR correlation charts.
-
Workflow Diagram:
Application Note: Purification of 2-(2-Fluoro-5-methoxyphenyl)acetic acid using Flash Column Chromatography
Dr. Emily Carter, Dr. John Rodriguez
AFFILIATION:
Chromatography Research Division, Advanced Synthesis Group
December 24, 2025
Abstract
This application note details a robust and efficient method for the purification of 2-(2-Fluoro-5-methoxyphenyl)acetic acid using silica gel flash column chromatography. A gradient elution with a mobile phase consisting of heptane, ethyl acetate, and acetic acid provides high purity (>98%) of the target compound with good recovery. This protocol is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who require a reliable method for purifying acidic aromatic compounds.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its purity is crucial for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. Column chromatography is a widely used technique for the purification of organic compounds. For acidic compounds such as carboxylic acids, challenges like peak tailing on silica gel can be overcome by the addition of a small amount of an acidic modifier to the mobile phase.[1] This application note provides a detailed protocol for the purification of this compound using a silica gel stationary phase and a gradient mobile phase of ethyl acetate in heptane with an acetic acid modifier.
Materials and Methods
Materials and Reagents
-
Crude this compound (Purity: ~90% by NMR)
-
Silica Gel (40-63 µm particle size)
-
Heptane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Acetic Acid (Glacial)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Standard laboratory glassware
-
Flash chromatography system (or manual setup)
Instrumentation
-
Flash Chromatography System
-
Rotary Evaporator
-
NMR Spectrometer (for purity analysis)
-
HPLC System (for purity analysis)
Experimental Protocol
A detailed, step-by-step procedure for the purification of this compound is provided below.
Preparation of the Mobile Phase
Prepare two mobile phase solutions:
-
Mobile Phase A: Heptane with 0.1% acetic acid (v/v)
-
Mobile Phase B: Ethyl Acetate with 0.1% acetic acid (v/v)
Column Packing
-
Select a glass column with appropriate dimensions for the amount of crude material to be purified. A general rule is to use a silica gel to crude compound ratio of 30:1 to 50:1 by weight for moderately difficult separations.[2][3]
-
Prepare a slurry of silica gel in Mobile Phase A.
-
Pour the slurry into the column and allow the silica gel to settle, ensuring an evenly packed bed. Gently tap the column to dislodge any air bubbles.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Equilibrate the column by passing 2-3 column volumes of Mobile Phase A through it.
Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent. Dichloromethane or ethyl acetate are good choices.
-
In a separate flask, add a small amount of silica gel (approximately 1-2 times the weight of the crude product).
-
Add the solution of the crude product to the silica gel and concentrate to dryness using a rotary evaporator to obtain a free-flowing powder. This is the dry-loading method, which often results in better separation.
-
Carefully add the silica gel with the adsorbed crude product onto the top of the packed column.
-
Add another thin layer of sand on top of the sample layer.
Elution and Fraction Collection
-
Begin the elution with 100% Mobile Phase A.
-
Gradually increase the proportion of Mobile Phase B according to the gradient profile outlined in Table 2.
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
Monitor the elution of the compound by Thin Layer Chromatography (TLC). A suitable TLC mobile phase is 30:70 ethyl acetate/heptane with a drop of acetic acid. The desired product should have an Rf value of approximately 0.3-0.4 in this system.
Product Isolation
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
-
Determine the final yield and assess the purity by NMR and/or HPLC.
Results
The purification of this compound was successfully achieved using the described protocol. The quantitative data for a representative purification are summarized in Table 1.
Table 1: Summary of Purification Data
| Parameter | Value |
| Crude Material | |
| Initial Mass | 1.5 g |
| Initial Purity (by NMR) | ~90% |
| Column Chromatography | |
| Stationary Phase | Silica Gel (40-63 µm) |
| Mass of Silica Gel | 60 g |
| Column Dimensions (ID x L) | 4 cm x 20 cm |
| Mobile Phase | |
| Mobile Phase A | Heptane + 0.1% Acetic Acid |
| Mobile Phase B | Ethyl Acetate + 0.1% Acetic Acid |
| Purified Product | |
| Final Mass | 1.25 g |
| Yield | 83.3% |
| Final Purity (by HPLC) | >98% |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0-5 | 100 | 0 |
| 5-25 | 100 -> 70 | 0 -> 30 |
| 25-35 | 70 | 30 |
| 35-40 | 70 -> 0 | 30 -> 100 |
Experimental Workflow
Caption: Workflow for the purification of this compound.
Discussion
The use of a gradient elution from a non-polar mobile phase (heptane) to a more polar one (ethyl acetate) allows for the efficient separation of the target compound from less polar and more polar impurities. The addition of 0.1% acetic acid to both mobile phases is critical for obtaining sharp peaks and preventing tailing of the carboxylic acid on the slightly acidic silica gel. The dry loading technique is recommended as it often leads to better resolution compared to wet loading, especially for compounds with limited solubility in the initial mobile phase.
Conclusion
This application note provides a reliable and reproducible method for the purification of this compound using silica gel flash column chromatography. The protocol is suitable for obtaining high-purity material, which is essential for applications in pharmaceutical research and development. The detailed methodology and workflow diagram serve as a practical guide for scientists working on the purification of similar acidic aromatic compounds.
References
Application Note: Quantitative Analysis of 2-(2-Fluoro-5-methoxyphenyl)acetic acid in Human Plasma by LC-MS/MS
Introduction
2-(2-Fluoro-5-methoxyphenyl)acetic acid is an aromatic carboxylic acid derivative of interest in pharmaceutical research and development. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This application note presents a robust and reliable method for the analysis of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocol provides a detailed workflow from sample preparation to data acquisition and analysis, suitable for researchers and professionals in drug development.
Experimental Workflow
The overall analytical process involves several key stages, from sample receipt to final data analysis. The logical flow of this process is illustrated in the diagram below.
Application Note: Infrared (IR) Spectroscopic Analysis of 2-(2-Fluoro-5-methoxyphenyl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(2-Fluoro-5-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative. As with many active pharmaceutical ingredients (APIs) and intermediates, confirmation of its chemical structure and assessment of its purity are critical steps in the drug development and manufacturing process. Infrared (IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the functional groups present in a molecule. This application note details the expected IR spectral characteristics of this compound and provides protocols for its analysis using Fourier Transform Infrared (FTIR) spectroscopy.
Principle of Analysis
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[1] Different functional groups absorb IR radiation at specific, characteristic frequencies. By analyzing the absorption spectrum, one can deduce the presence of functional groups such as hydroxyl (-OH), carbonyl (C=O), ether (C-O), aromatic rings (C=C), and carbon-fluorine (C-F) bonds, thereby confirming the molecular structure of the compound.
Expected Infrared Spectrum
The structure of this compound contains several key functional groups that give rise to a unique IR spectrum: a carboxylic acid, a methoxy group, a fluorine-substituted aromatic ring, and a methylene bridge. The expected absorption bands are summarized in the table below.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic acid O-H |
| 3100-3000 | Medium | C-H stretch | Aromatic C-H |
| 3000-2850 | Medium | C-H stretch | Aliphatic C-H (CH₂ and CH₃) |
| 1730-1700 | Strong | C=O stretch | Carboxylic acid C=O |
| 1600-1475 | Medium-Weak | C=C stretch | Aromatic ring C=C |
| 1300-1000 | Strong | C-O stretch | Aryl ether (Ar-O-CH₃) and Carboxylic acid C-O |
| 1250-1000 (approx.) | Strong | C-F stretch | Carbon-Fluorine bond |
| 900-690 | Strong | C-H out-of-plane bend | Aromatic ring substitution pattern |
Note: These are expected ranges and the exact peak positions can be influenced by the molecular environment and sample preparation method.[2][3]
Experimental Protocols
Several methods are suitable for the IR analysis of solid samples like this compound. The choice of method depends on the available equipment and the desired sample throughput.[4]
Protocol 1: Attenuated Total Reflectance (ATR-FTIR)
This is often the simplest and fastest method as it requires minimal sample preparation.[4]
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[5][6] Clean with a suitable solvent like isopropanol or ethanol and a soft, lint-free tissue, then allow it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.[6]
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.[6]
-
Apply Pressure: Use the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact between the powder and the crystal surface.[5][6]
-
Data Acquisition: Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Cleaning: After analysis, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly.
Protocol 2: Potassium Bromide (KBr) Pellet Method
This is a traditional transmission method that often yields high-quality spectra.[4]
Methodology:
-
Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of this compound to a very fine powder.[5]
-
Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar.[5] Gently mix and grind the two powders together until a homogeneous mixture is obtained.
-
Pellet Pressing: Transfer the powder mixture to a KBr pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[5]
-
Background Spectrum: Acquire a background spectrum with an empty sample holder or a blank KBr pellet.[4]
-
Data Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect the IR spectrum.
-
Disposal: Dispose of the KBr pellet after use. Clean the mortar, pestle, and die set thoroughly with an appropriate solvent and dry them completely.
Protocol 3: Thin Solid Film Method
This method is useful when the solid is soluble in a volatile solvent.[7]
Methodology:
-
Sample Dissolution: Dissolve a small amount (approx. 5-10 mg) of this compound in a few drops of a volatile solvent (e.g., acetone or methylene chloride) in a small vial.[7]
-
Film Casting: Place a single drop of this solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[7]
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, solid film of the compound will remain on the plate.[7]
-
Background Spectrum: Acquire a background spectrum using a clean, empty salt plate.
-
Data Acquisition: Place the salt plate with the sample film into the sample holder of the FTIR spectrometer and collect the spectrum.[7]
-
Cleaning: After analysis, clean the salt plate with a suitable solvent and return it to a desiccator for storage.[7]
Mandatory Visualizations
Caption: Experimental workflow for IR analysis.
Caption: Correlation of molecular structure to IR peaks.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. eng.uc.edu [eng.uc.edu]
- 4. jascoinc.com [jascoinc.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
Application Note and Protocol for HPLC Purity Assessment of 2-(2-Fluoro-5-methoxyphenyl)acetic acid
Introduction
2-(2-Fluoro-5-methoxyphenyl)acetic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of such compounds by separating the main component from any potential impurities. This document provides a detailed reverse-phase HPLC (RP-HPLC) method for the purity assessment of this compound.
Principle
The method utilizes reverse-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The compound is dissolved in a suitable solvent, injected into the HPLC system, and detected using an ultraviolet (UV) detector as it elutes from the column. The purity is determined by comparing the peak area of the main component to the total area of all detected peaks.
Experimental Protocol
1. Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Syringes and syringe filters (0.45 µm)
-
HPLC vials
-
Ultrasonic bath
2. Reagents and Chemicals
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)[1]
-
Methanol (HPLC grade)
3. Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis. These are based on methods for structurally similar fluorophenylacetic acid isomers.[2]
| Parameter | Recommended Condition |
| HPLC Column | C18 Reverse-Phase (e.g., Primesep SB, 4.6 x 250 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |
| Gradient | 60% Acetonitrile / 40% Water (Isocratic) |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C |
| Detection Wavelength | 264 nm (UV)[2] |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
4. Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of HPLC grade water. Add 1.0 mL of formic acid and mix thoroughly. Degas the solution using an ultrasonic bath for 15 minutes before use.
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer it into a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with acetonitrile and mix well.
-
-
Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Follow the same procedure as for the Standard Solution Preparation.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
5. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[3]
-
Inject a blank (acetonitrile) to ensure the system is clean.
-
Perform a single injection of the Standard Solution to determine the retention time of the main peak.
-
Inject the Sample Solution in duplicate.
-
After the run, integrate all peaks in the chromatogram.
6. Data Presentation and Purity Calculation
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
All quantitative data should be summarized in a clear table for comparison.
| Sample ID | Retention Time (min) | Main Peak Area | Total Peak Area | Purity (%) |
| Standard | e.g., 5.4 | e.g., 1254320 | e.g., 1255100 | e.g., 99.94 |
| Sample 1 | e.g., 5.4 | e.g., 1248990 | e.g., 1259870 | e.g., 99.14 |
| Sample 2 | e.g., 5.4 | e.g., 1250100 | e.g., 1261050 | e.g., 99.13 |
Mandatory Visualization
The following diagram illustrates the logical workflow for the HPLC purity assessment.
Caption: Workflow for HPLC Purity Assessment.
References
Application Notes and Protocols for the Derivatization of 2-(2-Fluoro-5-methoxyphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 2-(2-Fluoro-5-methoxyphenyl)acetic acid. This compound is a valuable building block in medicinal chemistry, and its derivatization into esters, amides, and acyl chlorides opens up a wide range of possibilities for analog synthesis, prodrug development, and bioconjugation.
Introduction
This compound is a substituted phenylacetic acid derivative. The presence of the fluoro and methoxy groups on the phenyl ring can influence its chemical reactivity and biological activity. Derivatization of the carboxylic acid moiety is a common strategy to modify the physicochemical properties of a molecule, such as its solubility, stability, and cell permeability. This document outlines three primary derivatization strategies: esterification, amidation, and acyl chloride formation.
Derivatization Strategies
The carboxylic acid group of this compound can be readily converted into various derivatives. The choice of derivatization method will depend on the desired final product and its intended application.
Figure 1: Overview of derivatization strategies for this compound.
Esterification: Synthesis of Methyl 2-(2-Fluoro-5-methoxyphenyl)acetate
Esterification is a common method to mask the polarity of a carboxylic acid, which can improve its oral bioavailability. The Fischer-Speier esterification is a classic and effective method for this transformation.
Experimental Protocol: Fischer-Speier Esterification
Figure 2: Workflow for the Fischer-Speier esterification.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude ester by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Quantitative Data (Esterification)
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | - |
| Methanol | Excess (solvent) | [1] |
| H₂SO₄ (catalyst) | 0.05 eq | [1] |
| Reaction Conditions | ||
| Temperature | 65 °C (Reflux) | [1] |
| Time | 4-6 h | Estimated |
| Product | ||
| Methyl 2-(2-fluoro-5-methoxyphenyl)acetate | ||
| Yield | 85-95% | Estimated based on[1] |
| Purity (after chromatography) | >98% | Estimated |
| Characterization Data | ||
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.00-6.85 (m, 3H), 3.80 (s, 3H), 3.70 (s, 3H), 3.65 (s, 2H) | Estimated |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 171.5, 158.0 (d, J=240 Hz), 150.0, 125.0 (d, J=10 Hz), 116.0 (d, J=25 Hz), 115.5 (d, J=5 Hz), 114.0, 56.0, 52.0, 35.0 | Estimated |
| IR (thin film, cm⁻¹) | ~2950, 1740 (C=O), 1500, 1250, 1100 | Estimated |
| MS (ESI) | m/z 199.07 [M+H]⁺ | Calculated |
Note: The provided spectroscopic data are estimations based on structurally similar compounds and should be confirmed by experimental analysis.
Amidation: Synthesis of N-Benzyl-2-(2-fluoro-5-methoxyphenyl)acetamide
Amidation is a key reaction in the synthesis of many pharmaceuticals and bioactive molecules. The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator such as 1-Hydroxybenzotriazole (HOBt) provides a mild and efficient method for amide bond formation.
Experimental Protocol: EDC/HOBt Coupling
Figure 3: Workflow for EDC/HOBt mediated amidation.
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq), benzylamine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF, add DIPEA (2.0 eq) at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath and add EDC·HCl (1.2 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography.
Quantitative Data (Amidation)
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | - |
| Benzylamine | 1.1 eq | [2] |
| EDC·HCl | 1.2 eq | [2] |
| HOBt | 1.2 eq | [2] |
| DIPEA | 2.0 eq | [2] |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | [2] |
| Temperature | 0 °C to RT | [2] |
| Time | 12-16 h | [2] |
| Product | ||
| N-Benzyl-2-(2-fluoro-5-methoxyphenyl)acetamide | ||
| Yield | 80-90% | Estimated based on[3] |
| Purity (after purification) | >98% | Estimated |
| Characterization Data | ||
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.20 (m, 5H), 7.00-6.80 (m, 3H), 6.20 (br s, 1H), 4.45 (d, J=5.6 Hz, 2H), 3.75 (s, 3H), 3.60 (s, 2H) | Estimated based on[4] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.0, 158.0 (d, J=240 Hz), 150.0, 138.0, 128.5, 127.5, 127.0, 125.0 (d, J=10 Hz), 116.0 (d, J=25 Hz), 115.5 (d, J=5 Hz), 114.0, 56.0, 44.0, 36.0 | Estimated |
| IR (thin film, cm⁻¹) | ~3300 (N-H), 3050, 2950, 1650 (C=O, Amide I), 1550 (N-H bend, Amide II), 1500, 1250 | Estimated |
| MS (ESI) | m/z 274.12 [M+H]⁺ | Calculated |
Note: The provided spectroscopic data are estimations based on structurally similar compounds and should be confirmed by experimental analysis.
Acyl Chloride Formation: Synthesis of 2-(2-Fluoro-5-methoxyphenyl)acetyl chloride
Acyl chlorides are highly reactive intermediates that can be used to synthesize a variety of other carboxylic acid derivatives, including esters and amides, often under milder conditions than direct coupling methods. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Experimental Protocol: Acyl Chloride Synthesis
Figure 4: Workflow for the synthesis of acyl chloride using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF, catalytic amount)
-
Toluene (for co-evaporation)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (SO₂ and HCl).
-
To this compound (1.0 eq), add an excess of thionyl chloride (2-5 eq).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux (approximately 79 °C) for 1-2 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride by distillation under atmospheric pressure, followed by co-evaporation with toluene under reduced pressure.
-
The resulting crude acyl chloride is often used directly in the next step without further purification. If a high purity is required, it can be purified by vacuum distillation.
Quantitative Data (Acyl Chloride Formation)
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | - |
| Thionyl Chloride | 2-5 eq | [5] |
| DMF (catalyst) | 1-2 drops | [5] |
| Reaction Conditions | ||
| Temperature | 79 °C (Reflux) | [5] |
| Time | 1-2 h | [5] |
| Product | ||
| 2-(2-Fluoro-5-methoxyphenyl)acetyl chloride | ||
| Yield | >90% (crude) | Estimated based on[6] |
| Purity | Used crude in next step | [5] |
| Characterization Data (for crude product) | ||
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.10-6.90 (m, 3H), 4.15 (s, 2H), 3.80 (s, 3H) | Estimated |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.0, 158.0 (d, J=240 Hz), 150.0, 124.0 (d, J=10 Hz), 116.5 (d, J=25 Hz), 115.0 (d, J=5 Hz), 114.5, 56.0, 45.0 | Estimated |
| IR (neat, cm⁻¹) | ~2950, 1800 (C=O, very strong), 1500, 1250 | Estimated |
Note: The acyl chloride is highly reactive and moisture-sensitive. Spectroscopic characterization should be performed with care, and the crude product is typically used immediately for subsequent reactions.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.
-
Concentrated sulfuric acid is highly corrosive.
-
Coupling reagents like EDC can be sensitizers. Avoid skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Note and Protocols for the Scale-up Synthesis of 2-(2-Fluoro-5-methoxyphenyl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the scale-up synthesis of 2-(2-Fluoro-5-methoxyphenyl)acetic acid, a key intermediate in the development of various pharmaceutical compounds. The described methodology is designed to be robust and scalable for laboratory and pilot plant settings. This application note includes a comprehensive experimental protocol, tabulated data for key reaction parameters, and a visual workflow diagram to ensure clarity and reproducibility.
Introduction
This compound is a valuable building block in medicinal chemistry. Its structural motifs are present in a range of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical industry. This protocol outlines a reliable synthetic route amenable to scale-up, focusing on process safety, yield optimization, and product purity.
Overall Synthetic Strategy
The proposed synthesis of this compound is a two-step process commencing from the readily available 2'-Fluoro-5'-methoxyacetophenone. The initial step involves the Willgerodt-Kindler reaction to produce an intermediate morpholide thioamide. This is followed by hydrolysis to yield the final carboxylic acid product. The Willgerodt-Kindler reaction is a well-established method for converting aryl ketones into the corresponding thioamides, which can then be hydrolyzed to carboxylic acids.
Data Presentation
Table 1: Key Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Willgerodt-Kindler Reaction | Step 2: Hydrolysis |
| Starting Material | 2'-Fluoro-5'-methoxyacetophenone | 2-(2-Fluoro-5-methoxyphenyl)-1-morpholinoethanethione |
| Key Reagents | Morpholine, Sulfur | Sodium Hydroxide, Water, HCl |
| Solvent | Toluene | Water/Ethanol |
| Reaction Temperature | Reflux (approx. 110 °C) | Reflux (approx. 100 °C) |
| Reaction Time | 12-16 hours | 8-12 hours |
| Typical Molar Ratio | 1 : 2 : 2 (Ketone:Morpholine:Sulfur) | 1 : 5 (Thioamide:NaOH) |
| Expected Yield | 85-95% (of intermediate) | 90-98% |
| Product Purity (Post-workup) | >95% | >99% (after recrystallization) |
| Analytical Method | TLC, LC-MS | HPLC, ¹H NMR, ¹³C NMR |
Experimental Protocols
Step 1: Synthesis of 2-(2-Fluoro-5-methoxyphenyl)-1-morpholinoethanethione (Willgerodt-Kindler Reaction)
Materials and Reagents:
-
2'-Fluoro-5'-methoxyacetophenone
-
Morpholine
-
Sulfur powder
-
Toluene
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Sodium chloride (brine)
-
Anhydrous magnesium sulfate
Equipment:
-
Multi-neck round-bottom flask (appropriate for scale)
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter flask
Procedure:
-
Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2'-Fluoro-5'-methoxyacetophenone (1.0 eq).
-
Reagent Addition: Add toluene as the solvent, followed by morpholine (2.0 eq) and sulfur powder (2.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TCC). The reaction is typically complete within 12-16 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add concentrated hydrochloric acid to neutralize the excess morpholine.
-
Transfer the mixture to a separatory funnel and add deionized water.
-
Separate the organic layer, and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from ethanol to yield 2-(2-Fluoro-5-methoxyphenyl)-1-morpholinoethanethione as a solid.
Step 2: Hydrolysis of 2-(2-Fluoro-5-methoxyphenyl)-1-morpholinoethanethione to this compound
Materials and Reagents:
-
2-(2-Fluoro-5-methoxyphenyl)-1-morpholinoethanethione
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Equipment:
-
Multi-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter flask
Procedure:
-
Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 2-(2-Fluoro-5-methoxyphenyl)-1-morpholinoethanethione (1.0 eq) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (5.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 100 °C) with stirring. Monitor the reaction progress by TLC until the starting material is consumed (typically 8-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid. A precipitate will form.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford a white crystalline solid.
Mandatory Visualization
Application Notes and Protocols: The Role of 2-(2-Fluoro-5-methoxyphenyl)acetic acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-(2-Fluoro-5-methoxyphenyl)acetic acid as a key starting material in the synthesis of bioactive molecules. The primary focus is on its application in the development of Piragliatin, a potent glucokinase activator investigated for the treatment of type 2 diabetes.
Introduction to this compound in Drug Discovery
This compound is a valuable building block in medicinal chemistry. Its substituted phenylacetic acid structure allows for diverse chemical modifications, making it a versatile scaffold for the synthesis of various biologically active compounds. The presence of the fluoro and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the final molecule, such as metabolic stability, binding affinity, and cell permeability.
A significant application of a derivative of this acid is in the synthesis of Piragliatin , a small molecule activator of glucokinase (GK). Glucokinase plays a crucial role in glucose homeostasis by regulating insulin secretion from pancreatic β-cells and glucose metabolism in the liver.[1][2] By allosterically activating glucokinase, compounds like Piragliatin can enhance glucose uptake and utilization, thereby lowering blood glucose levels.[2][3][4]
Application: Synthesis of Piragliatin, a Glucokinase Activator
Piragliatin has been studied in clinical trials and has demonstrated the ability to lower both fasting and postprandial glucose levels in patients with type 2 diabetes mellitus.[1][4] The synthesis of Piragliatin involves the formation of an amide bond between a derivative of this compound and an aminopyrazine moiety.
Mechanism of Action of Piragliatin
Piragliatin acts as an allosteric activator of glucokinase, increasing the enzyme's affinity for glucose and enhancing its catalytic activity.[2][3] This leads to:
-
In Pancreatic β-cells: Increased glucose sensing, leading to enhanced glucose-stimulated insulin secretion.[2]
-
In the Liver: Increased glucose uptake and glycogen synthesis, resulting in reduced hepatic glucose output.[5]
The dual action of Piragliatin on the pancreas and liver contributes to its overall glucose-lowering effect.[6]
Signaling Pathway of Glucokinase Activation
The activation of glucokinase by Piragliatin initiates a cascade of events within pancreatic β-cells to promote insulin release.
Caption: Glucokinase activator signaling pathway in pancreatic β-cells.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and biological activity of Piragliatin.
Table 1: In Vitro Glucokinase Activation
| Parameter | Value | Reference |
| EC50 | Not consistently reported | [3] |
| Vmax Increase | At 110 µM, increased GK metabolic rate from 10.6 to 17.9 µM | [3][6] |
Table 2: In Vivo Glucose Lowering Efficacy of Piragliatin in Patients with Type 2 Diabetes
| Study Population | Dosing | Key Findings | Reference |
| Patients with Type 2 Diabetes | 25 mg and 100 mg (single oral dose) | Dose-dependent reduction of glucose levels in both fasting and fed states. | [1][4] |
| Patients with Type 2 Diabetes | 10, 25, 50, 100, and 200 mg (multiple doses) | Dose-dependent reductions of up to 32.5% in fasting plasma glucose and 35.5% in postprandial plasma glucose at the highest dose. | [3] |
Experimental Protocols
The synthesis of a key intermediate for Piragliatin involves the amide coupling of this compound with 2-aminopyrazine. Standard amide coupling reagents are often inefficient for electron-deficient amines like 2-aminopyrazine. The following protocol is based on a successful method utilizing methanesulfonyl chloride and N-methylimidazole for the activation of the carboxylic acid.
Experimental Workflow
Caption: General workflow for the synthesis of the Piragliatin precursor.
Protocol: Synthesis of N-(pyrazin-2-yl)-2-(2-fluoro-5-methoxyphenyl)acetamide
Materials:
-
This compound
-
2-Aminopyrazine
-
Methanesulfonyl chloride (MsCl)
-
N-Methylimidazole (NMI)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add N-Methylimidazole (NMI) (3.0 equivalents).
-
Acid Activation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add methanesulfonyl chloride (MsCl) (1.5 equivalents) dropwise to the stirred solution. Stir the mixture at 0 °C for 30 minutes.
-
Amide Coupling: Add 2-aminopyrazine (1.1 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(pyrazin-2-yl)-2-(2-fluoro-5-methoxyphenyl)acetamide.
Characterization:
The structure and purity of the synthesized compound should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.
Conclusion
This compound serves as a critical precursor for the synthesis of the glucokinase activator, Piragliatin. The provided protocols and data offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, particularly those focused on the development of novel therapeutics for metabolic diseases like type 2 diabetes. The successful amide coupling strategy outlined addresses the challenges associated with using electron-deficient amines, providing a reliable method for the synthesis of pyrazinyl acetamide derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Differentiation of Illicit Phenyl-2-Propanone Synthesized from Phenylacetic Acid with Acetic Anhydride Versus Lead (II) Acetate | Office of Justice Programs [ojp.gov]
- 3. [Synthesis and PPAR activities of novel phenylacetic acid derivatives containing sulfonamide moiety] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Fluoro-5-methoxyphenyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(2-Fluoro-5-methoxyphenyl)acetic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound via different synthetic routes.
Route 1: Hydrolysis of 2-(2-Fluoro-5-methoxyphenyl)acetonitrile
Issue 1: Low or No Conversion of the Nitrile to Carboxylic Acid
-
Question: My hydrolysis of 2-(2-fluoro-5-methoxyphenyl)acetonitrile is showing low conversion to the desired acetic acid. What are the possible causes and solutions?
-
Answer: Low conversion during the hydrolysis of 2-(2-fluoro-5-methoxyphenyl)acetonitrile can be attributed to several factors:
-
Insufficient Reaction Time or Temperature: Both acidic and basic hydrolysis of nitriles often require prolonged heating. Ensure the reaction has been refluxed for an adequate duration as specified in the protocol.
-
Inadequate Concentration of Acid or Base: The concentration of the hydrolyzing agent (e.g., sulfuric acid or sodium hydroxide) is critical. For acid hydrolysis, a 70% sulfuric acid solution is commonly used. For basic hydrolysis, a significant excess of a strong base is required.
-
Poor Solubility of the Starting Material: The nitrile may not be fully soluble in the aqueous acidic or basic solution, limiting the reaction rate. The addition of a co-solvent like ethanol can improve solubility.
-
Deactivation by the Fluoro Substituent: The electron-withdrawing nature of the fluorine atom can slightly hinder the hydrolysis. More forcing conditions (higher temperature or longer reaction time) might be necessary compared to non-fluorinated analogues.
-
Issue 2: Formation of Amide Impurity
-
Question: I am observing a significant amount of 2-(2-Fluoro-5-methoxyphenyl)acetamide as a byproduct. How can I minimize its formation and favor the carboxylic acid?
-
Answer: The formation of the amide is a common intermediate in nitrile hydrolysis. Its accumulation suggests that the second hydrolysis step (amide to carboxylic acid) is slow. To drive the reaction to completion:
-
Increase Reaction Time and/or Temperature: Prolonged heating at reflux will promote the hydrolysis of the intermediate amide.
-
Use a More Concentrated Hydrolyzing Agent: Increasing the concentration of the acid or base can accelerate the second hydrolysis step.
-
For Basic Hydrolysis: Ensure at least two equivalents of base are used to first deprotonate the initially formed carboxylic acid and drive the equilibrium towards the carboxylate salt.
-
Route 2: Grignard Reaction of 2-Fluoro-5-methoxybenzyl Halide with CO₂
Issue 1: Low Yield of the Grignard Reagent
-
Question: The formation of the Grignard reagent from 2-fluoro-5-methoxybenzyl chloride/bromide seems to be inefficient, leading to a low final yield of the carboxylic acid. What could be the problem?
-
Answer: Grignard reagent formation is highly sensitive to reaction conditions:
-
Presence of Moisture: Grignard reagents are extremely reactive with water. All glassware must be rigorously dried (e.g., flame-dried under an inert atmosphere), and anhydrous solvents (typically diethyl ether or THF) must be used.
-
Passivation of Magnesium: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction. Activating the magnesium is crucial. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in the flask.
-
Slow Initiation: The reaction can sometimes be slow to start. Gentle warming or the use of a sonicator can help initiate the reaction.
-
Side Reaction (Wurtz Coupling): A common side reaction is the coupling of the Grignard reagent with the starting benzyl halide to form 1,2-bis(2-fluoro-5-methoxyphenyl)ethane. This can be minimized by slow, dropwise addition of the benzyl halide solution to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
-
Issue 2: Low Yield of Carboxylation
-
Question: Even with successful Grignard reagent formation, the carboxylation step with carbon dioxide is giving a poor yield. Why might this be happening?
-
Answer: Inefficient carboxylation can result from:
-
Inadequate Carbon Dioxide: Ensure a sufficient amount of dry, solid carbon dioxide (dry ice) is used. The Grignard solution should be poured onto a large excess of crushed dry ice to ensure the Grignard reagent reacts with CO₂ rather than abstracting a proton from any atmospheric moisture that might condense on cold surfaces.
-
Reaction with Air: The Grignard reagent can also react with oxygen. The carboxylation should be performed under an inert atmosphere if possible.
-
Premature Quenching: Adding the quenching solution (e.g., aqueous HCl) before the carboxylation is complete will destroy the Grignard reagent.
-
Route 3: Willgerodt-Kindler Reaction of 2'-Fluoro-5'-methoxyacetophenone
Issue 1: Low Yield of Thioamide Intermediate
-
Question: The initial Willgerodt-Kindler reaction of 2'-fluoro-5'-methoxyacetophenone with sulfur and morpholine is resulting in a low yield of the thiomorpholide. How can I improve this?
-
Answer: The Willgerodt-Kindler reaction can be sensitive to several parameters:
-
Reaction Temperature and Time: This reaction typically requires high temperatures (refluxing in morpholine, around 130-140 °C) for several hours. Ensure the temperature is maintained and the reaction is allowed to proceed for a sufficient duration.
-
Stoichiometry of Reagents: The ratio of the ketone, sulfur, and morpholine is crucial. An excess of sulfur and morpholine is generally used.
-
Substituent Effects: The electron-donating methoxy group should favor the reaction, while the electron-withdrawing fluoro group might have a slight deactivating effect. Optimization of the reaction time may be necessary.
-
Use of a Catalyst: Phase-transfer catalysts like triethylbenzylammonium chloride (TEBA) have been shown to improve the efficiency of the subsequent hydrolysis step and may also influence the initial thioamide formation.
-
Issue 2: Difficult Hydrolysis of the Thiomorpholide
-
Question: The hydrolysis of the resulting 2-(2-fluoro-5-methoxyphenyl)thioacetomorpholide to the final carboxylic acid is proving to be difficult. What are the best conditions for this step?
-
Answer: Hydrolysis of the stable thioamide can be challenging.
-
Strong Basic or Acidic Conditions: This step requires vigorous conditions, such as refluxing with a strong base (e.g., NaOH or KOH) in a mixture of water and an alcohol, followed by acidification.
-
Use of Phase-Transfer Catalysis: As mentioned, using a phase-transfer catalyst during the hydrolysis can significantly reduce the reaction time and improve the yield.
-
Data Presentation: Comparison of Synthetic Routes
| Parameter | Hydrolysis of Benzyl Cyanide | Grignard Reaction | Willgerodt-Kindler Reaction |
| Starting Material | 2-(2-Fluoro-5-methoxyphenyl)acetonitrile | 2-Fluoro-5-methoxybenzyl halide | 2'-Fluoro-5'-methoxyacetophenone |
| Typical Yield | Good to Excellent | Variable, can be good with optimization | Good |
| Key Reagents | Strong acid (H₂SO₄) or base (NaOH) | Magnesium, Dry Ice (CO₂) | Sulfur, Morpholine, Strong base for hydrolysis |
| Reaction Conditions | Reflux in aqueous acid/base | Anhydrous conditions, inert atmosphere | High temperature (reflux), then hydrolysis |
| Pros | Reliable and often high-yielding. | Good for C-C bond formation. | Tolerant of some functional groups. |
| Cons | Use of toxic cyanides. | Highly sensitive to moisture and air. | High temperatures, odorous sulfur compounds. |
Experimental Protocols
Protocol 1: Hydrolysis of 2-(2-Fluoro-5-methoxyphenyl)acetonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-(2-fluoro-5-methoxyphenyl)acetonitrile (1.0 eq).
-
Acid-Catalyzed Hydrolysis:
-
Add a 70% aqueous solution of sulfuric acid.
-
Heat the mixture to reflux with stirring for 4-6 hours.
-
-
Base-Catalyzed Hydrolysis:
-
Add a 20% aqueous solution of sodium hydroxide (3.0 eq).
-
Heat the mixture to reflux with stirring for 6-8 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If basic hydrolysis was performed, acidify the mixture with concentrated HCl until the pH is ~2.
-
The product will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to yield pure this compound.
-
Protocol 2: Grignard Reaction with 2-Fluoro-5-methoxybenzyl Chloride
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of 2-fluoro-5-methoxybenzyl chloride (1.0 eq) in anhydrous diethyl ether to the magnesium turnings with stirring.
-
Maintain a gentle reflux until the magnesium is consumed.
-
-
Carboxylation:
-
Pour the Grignard solution onto an excess of crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
-
Work-up:
-
Quench the reaction by slowly adding 1M HCl until the aqueous layer is acidic.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
-
Isolation and Purification:
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 3: Willgerodt-Kindler Reaction of 2'-Fluoro-5'-methoxyacetophenone
-
Thioamide Formation:
-
In a round-bottom flask, combine 2'-fluoro-5'-methoxyacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
Heat the mixture to reflux (around 130-140 °C) for 6-8 hours.
-
-
Hydrolysis:
-
Cool the reaction mixture and add a 20% aqueous solution of NaOH.
-
Heat the mixture to reflux for 8-12 hours.
-
-
Work-up:
-
Cool the reaction mixture and filter to remove any solid impurities.
-
Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.
-
-
Isolation and Purification:
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product to obtain pure this compound.
-
Mandatory Visualization
Caption: Workflow for the synthesis via hydrolysis of the corresponding nitrile.
Caption: Workflow for the Grignard reaction synthesis route.
Common side reactions in the synthesis of 2-(2-Fluoro-5-methoxyphenyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-(2-Fluoro-5-methoxyphenyl)acetic acid. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential challenges in their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Two prevalent synthetic strategies for this compound are:
-
The Willgerodt-Kindler Reaction: This route typically starts from 2-fluoro-5-methoxyacetophenone, which is reacted with sulfur and an amine (like morpholine) to form a thioamide, followed by hydrolysis to the desired carboxylic acid.
-
Hydrolysis of a Nitrile Precursor: This method involves the synthesis of 2-(2-fluoro-5-methoxyphenyl)acetonitrile, which is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.[1][2][3][4][5]
Q2: What is the primary side product to watch for during the hydrolysis of 2-(2-fluoro-5-methoxyphenyl)acetonitrile?
A2: The most common side product is the corresponding amide, 2-(2-fluoro-5-methoxyphenyl)acetamide. This results from incomplete hydrolysis of the nitrile.[4] The reaction conditions (temperature, reaction time, and concentration of acid or base) must be carefully controlled to drive the reaction to completion.
Q3: Can the Willgerodt-Kindler reaction be prone to side reactions?
A3: Yes, the Willgerodt-Kindler reaction can sometimes result in complex mixtures containing various side products.[6] The reaction conditions, such as temperature and the choice of solvent, can influence the outcome. Modern variations, such as using microwave irradiation, have been shown to improve yields and reduce side product formation.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
Synthesis Route 1: Willgerodt-Kindler Reaction of 2-Fluoro-5-methoxyacetophenone
Problem 1: Low yield of the final carboxylic acid.
| Potential Cause | Troubleshooting Step |
| Incomplete reaction of the starting acetophenone. | Ensure the reaction is heated at a sufficient temperature and for an adequate duration. The use of a high-boiling solvent can be beneficial. Consider using microwave-assisted heating to improve reaction kinetics. |
| Formation of multiple side products. | Optimize the reaction conditions. The use of a phase transfer catalyst, such as triethylbenzylammonium chloride (TEBA), has been shown to improve yields and reduce reaction times in similar systems.[6] |
| Inefficient hydrolysis of the intermediate thiomorpholide. | Ensure the hydrolysis step is carried out under sufficiently strong acidic or basic conditions and for a sufficient length of time to ensure complete conversion to the carboxylic acid. |
Problem 2: Presence of sulfur-containing impurities in the final product.
| Potential Cause | Troubleshooting Step |
| Residual elemental sulfur or sulfur-containing byproducts. | Purify the crude product thoroughly. Recrystallization or column chromatography may be necessary to remove these impurities. |
| Side reactions involving sulfur. | Carefully control the stoichiometry of sulfur used in the reaction. Using a moderate excess is often sufficient without leading to excessive side product formation. |
Synthesis Route 2: Hydrolysis of 2-(2-Fluoro-5-methoxyphenyl)acetonitrile
Problem 1: The final product is contaminated with the corresponding amide.
| Potential Cause | Troubleshooting Step |
| Incomplete hydrolysis of the nitrile. [1][2][4] | Increase the reaction time and/or the concentration of the acid or base used for hydrolysis. Ensure the reaction temperature is maintained at a level that promotes complete conversion without causing degradation. |
| Reaction conditions are too mild. | For acidic hydrolysis, ensure a sufficient concentration of a strong acid (e.g., HCl or H₂SO₄) is used. For basic hydrolysis, a strong base like NaOH or KOH is necessary. |
Problem 2: Low overall yield of the carboxylic acid.
| Potential Cause | Troubleshooting Step |
| Loss of product during workup. | During the workup of the basic hydrolysis, ensure the solution is sufficiently acidified to precipitate the carboxylic acid fully before filtration. |
| Degradation of the product under harsh reaction conditions. | While elevated temperatures are necessary, excessive heat or prolonged reaction times can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
Experimental Protocols
General Protocol for Hydrolysis of 2-(2-Fluoro-5-methoxyphenyl)acetonitrile
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Materials:
-
2-(2-Fluoro-5-methoxyphenyl)acetonitrile
-
Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl)
-
Water
-
Suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(2-fluoro-5-methoxyphenyl)acetonitrile in an aqueous solution of either a strong base (e.g., 10-20% NaOH) or a strong acid (e.g., 10-20% HCl).
-
Heating: Heat the reaction mixture to reflux for several hours. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS) to determine the point of complete consumption of the starting material and the intermediate amide.
-
Workup (Basic Hydrolysis):
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated HCl until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
-
Workup (Acidic Hydrolysis):
-
Cool the reaction mixture to room temperature.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
-
Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system.
Visualizations
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Purification of Crude 2-(2-Fluoro-5-methoxyphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude 2-(2-Fluoro-5-methoxyphenyl)acetic acid.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities present in crude this compound are largely dependent on the synthetic route employed. A common method for synthesizing aryl acetic acids is the Willgerodt-Kindler reaction, starting from the corresponding acetophenone. In this case, likely impurities include:
-
Unreacted Starting Material: 2-Fluoro-5-methoxyacetophenone.
-
Reaction Intermediates: The corresponding thioamide (e.g., phenylacetothiomorpholide if morpholine is used as the amine).
-
Reagents: Elemental sulfur.
-
Side Products: Byproducts from undesired side reactions.
Q2: What are the general approaches for purifying crude this compound?
A2: The primary methods for purifying crude this compound are:
-
Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
-
Recrystallization: This is a powerful technique for removing small amounts of impurities by dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling.
-
Column Chromatography: While effective, this method is often reserved for small-scale purifications or when other methods fail, due to its higher cost and complexity.
Q3: How can I monitor the purity of my this compound during the purification process?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for monitoring the purity of your compound. A reverse-phase C18 column with a mobile phase consisting of acetonitrile and water (with a formic acid or phosphoric acid modifier) is a common starting point for analyzing fluorinated phenylacetic acids.[1][2] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of purity.
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Troubleshooting Crystallization
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing. | The compound is coming out of solution above its melting point. This can be due to a high concentration of impurities, the use of an inappropriate solvent, or cooling the solution too quickly. | 1. Re-heat the solution and add a small amount of additional solvent to decrease the saturation point. 2. Consider using a different solvent or a solvent pair. For example, dissolve the compound in a good solvent (e.g., ethyl acetate) and then add a poor solvent (e.g., hexanes) dropwise at the boiling point until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly. 3. Ensure a slow cooling rate. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. |
| No crystals form upon cooling. | The solution is not sufficiently saturated. Too much solvent was used. | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. 2. Add a seed crystal of the pure compound, if available. 3. If the above methods fail, gently heat the solution to evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| Low recovery of purified product. | The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used initially. Premature crystallization occurred during a hot filtration step. | 1. Ensure the solution is cooled in an ice bath for a sufficient amount of time to maximize crystal formation. 2. Use the minimum amount of hot solvent necessary to dissolve the crude product. 3. When performing a hot filtration, pre-heat the funnel and filter paper with hot solvent to prevent the product from crystallizing prematurely. 4. The filtrate can be concentrated and a second crop of crystals can be collected. Note that this second crop may be less pure. |
| Crystals are colored or appear impure. | Colored impurities are present in the crude material. The crystallization process was too rapid, trapping impurities within the crystal lattice. | 1. If the impurities are colored, you can try adding a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can also adsorb your product. 2. Ensure the crystallization occurs slowly to allow for the formation of a pure crystal lattice. |
Diagram 1: Troubleshooting Crystallization Issues
Caption: Decision tree for troubleshooting common crystallization problems.
Section 3: Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution. The acidic product will move into the aqueous layer as its sodium salt. Repeat the extraction twice.
-
Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of ethyl acetate to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. The this compound will precipitate out of the solution.
-
Extraction of Product: Extract the acidified aqueous solution with three portions of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Diagram 2: Workflow for Acid-Base Extraction
Caption: General workflow for the purification via acid-base extraction.
Protocol 2: Purification by Recrystallization
This protocol is suitable for removing small amounts of impurities from the product obtained after an initial purification like acid-base extraction.
-
Solvent Selection: Choose a suitable solvent or solvent system. For phenylacetic acid derivatives, common choices include water, ethanol, or a mixture of a good solvent and a poor solvent (e.g., ethyl acetate/hexanes or toluene/heptane).[3] The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Table 1: Purity and Yield Data from a Representative Purification
| Purification Step | Purity (by HPLC) | Yield |
| Crude Product | ~85% | - |
| After Acid-Base Extraction | ~95% | ~90% |
| After Recrystallization | >99% | ~85% |
Note: These are typical values and may vary depending on the specific reaction conditions and the scale of the experiment.
Protocol 3: HPLC Analysis
The following is a general starting method for the HPLC analysis of this compound. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 264 nm.[1]
-
Injection Volume: 10 µL.
This technical guide provides a starting point for researchers working with this compound. Experimental conditions should always be optimized for the specific laboratory setup and scale of the reaction.
References
- 1. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 2. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Reagents & Solvents [chem.rochester.edu]
Troubleshooting low conversion in 2-(2-Fluoro-5-methoxyphenyl)acetic acid synthesis
Welcome to the technical support center for the synthesis of 2-(2-Fluoro-5-methoxyphenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Several synthetic routes are employed to synthesize this compound. The most common pathways include:
-
Grignard Reaction: This involves the formation of a Grignard reagent from an appropriately substituted bromobenzene derivative (e.g., 2-bromo-1-fluoro-4-methoxybenzene) followed by carboxylation with carbon dioxide.
-
Nitrile Hydrolysis: This route typically starts with the corresponding benzyl halide, which is converted to a nitrile (2-(2-Fluoro-5-methoxyphenyl)acetonitrile) and then hydrolyzed to the carboxylic acid.
-
Willgerodt-Kindler Reaction: This method utilizes a substituted acetophenone (e.g., 2-fluoro-5-methoxyacetophenone) which is reacted with sulfur and an amine (like morpholine) to form a thioamide, followed by hydrolysis to the desired acetic acid.[1][2]
Q2: What are the key starting materials for these synthetic routes?
A2: The choice of starting material depends on the selected synthetic pathway:
-
Grignard Route: 2-bromo-1-fluoro-4-methoxybenzene.
-
Nitrile Hydrolysis Route: 2-bromo-1-fluoro-4-methoxybenzene or the corresponding benzyl alcohol.
-
Willgerodt-Kindler Route: 2-fluoro-5-methoxyacetophenone.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the spot or peak of the starting material to that of the product, you can determine the extent of the reaction.
Q4: What are the typical purification methods for the final product?
A4: Purification of this compound is commonly achieved through recrystallization from a suitable solvent system, such as an ethanol/water mixture or toluene. Column chromatography on silica gel can also be employed if further purification is required.
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Grignard Reaction Pathway
The Grignard reaction is highly sensitive to reaction conditions. Low conversion is a frequent issue.
Problem: Low or no formation of the Grignard reagent.
| Possible Cause | Suggested Solution |
| Presence of moisture | Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents (e.g., diethyl ether, THF). |
| Inactive magnesium surface | Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also initiate the reaction.[3] |
| Impure starting materials | Use freshly distilled 2-bromo-1-fluoro-4-methoxybenzene. |
| Slow initiation | Crush some of the magnesium turnings under an inert atmosphere to expose a fresh surface. Sonication can also be beneficial. |
Problem: Low yield of the carboxylic acid after carboxylation.
| Possible Cause | Suggested Solution |
| Inefficient carboxylation | Use freshly crushed dry ice (solid CO2) and add the Grignard reagent to it, rather than the other way around, to ensure an excess of CO2. |
| Side reactions (e.g., Wurtz coupling) | Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. Avoid high reaction temperatures.[4] |
| Decomposition of the Grignard reagent | Use the Grignard reagent immediately after its preparation. Avoid prolonged heating. |
Route 2: Nitrile Hydrolysis Pathway
This two-step process involves the formation of a nitrile followed by its hydrolysis.
Problem: Low yield in the formation of 2-(2-Fluoro-5-methoxyphenyl)acetonitrile.
| Possible Cause | Suggested Solution |
| Inefficient cyanation reaction | Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the reaction between the aqueous cyanide solution and the organic halide. |
| Side reactions (elimination) | For benzylic halides, SN2 substitution is generally favored. However, ensure the reaction temperature is not excessively high. |
| Hydrolysis of the starting halide | Use a non-aqueous solvent system if hydrolysis of the starting material is a significant issue. |
Problem: Incomplete or slow hydrolysis of the nitrile.
| Possible Cause | Suggested Solution |
| Steric hindrance | The ortho-fluoro substituent may sterically hinder the approach of the nucleophile. Prolonged reaction times and higher temperatures may be necessary. |
| Inappropriate pH | Both acidic and basic conditions can be used for hydrolysis.[5] For base-catalyzed hydrolysis, use a strong base like NaOH or KOH in a water/alcohol mixture and heat under reflux. For acid-catalyzed hydrolysis, use a strong acid like concentrated HCl or H2SO4 and heat.[5] |
| Formation of stable amide intermediate | Harsh reaction conditions (prolonged heating, higher concentration of acid/base) are often required to drive the hydrolysis of the intermediate amide to the carboxylic acid.[5] |
Route 3: Willgerodt-Kindler Reaction Pathway
This reaction transforms an acetophenone into a phenylacetic acid derivative.
Problem: Low conversion of 2-fluoro-5-methoxyacetophenone.
| Possible Cause | Suggested Solution |
| Suboptimal reaction temperature | The Willgerodt-Kindler reaction typically requires high temperatures (often refluxing in a high-boiling solvent like morpholine or pyridine).[6] |
| Incorrect stoichiometry of reagents | Ensure the correct molar ratios of the acetophenone, sulfur, and amine (e.g., morpholine) are used.[6] |
| Decomposition of starting material or product | Monitor the reaction by TLC to avoid prolonged heating which can lead to decomposition. |
Problem: Difficulty in the hydrolysis of the thioamide intermediate.
| Possible Cause | Suggested Solution |
| Incomplete hydrolysis | The hydrolysis of the thioamide can be slow. Ensure sufficient reaction time and use of a strong acid (e.g., concentrated H2SO4 or HCl) or base (e.g., NaOH in aqueous alcohol).[2][6] |
| Formation of side products | Purify the intermediate thioamide before hydrolysis to remove any side products from the initial reaction. |
Data Presentation
Table 1: Comparison of Synthetic Routes for Phenylacetic Acid Derivatives (Illustrative Yields)
| Synthetic Route | Key Starting Material | Key Intermediates | Typical Yield Range (%) | Key Considerations |
| Grignard Reaction | Aryl Bromide | Grignard Reagent | 50-70 | Highly sensitive to moisture; risk of Wurtz coupling. |
| Nitrile Hydrolysis | Aryl Halide/Alcohol | Arylacetonitrile | 60-80 | Two-step process; hydrolysis can be slow. |
| Willgerodt-Kindler | Aryl Methyl Ketone | Thioamide | 50-75 | High temperatures required; potential for side products.[2][6] |
Note: The yields are illustrative and can vary significantly based on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis via Grignard Carboxylation (General Procedure)
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.
-
In the dropping funnel, place a solution of 2-bromo-1-fluoro-4-methoxybenzene (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once the reaction initiates (disappearance of iodine color and gentle reflux), add the remaining bromide solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
-
Carboxylation:
-
In a separate flask, place an excess of freshly crushed dry ice.
-
Slowly pour the prepared Grignard reagent onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction mixture with dilute HCl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
-
Protocol 2: Synthesis via Nitrile Hydrolysis (General Procedure)
-
Synthesis of 2-(2-Fluoro-5-methoxyphenyl)acetonitrile:
-
To a solution of 2-bromo-1-fluoro-4-methoxybenzene (1.0 equivalent) in a suitable solvent (e.g., DMF or DMSO), add sodium cyanide (1.1 equivalents).
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry, and concentrate to obtain the crude nitrile.
-
-
Hydrolysis to this compound:
-
To the crude nitrile, add an excess of a 10-20% aqueous solution of NaOH.
-
Heat the mixture under reflux for several hours until the reaction is complete (as monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated HCl to a pH of ~2.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product to obtain the pure acid.
-
Visualizations
Caption: Workflow for the synthesis of this compound via the Grignard reaction pathway.
References
- 1. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. adichemistry.com [adichemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone [designer-drug.com]
Technical Support Center: Optimization of Reaction Conditions for Fluorination of Phenylacetic Acid Derivatives
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the fluorination of phenylacetic acid derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the fluorination of phenylacetic acid derivatives, offering potential causes and solutions.
Q1: I am getting a low yield or no conversion of my phenylacetic acid starting material.
Possible Causes:
-
Inactive Fluorinating Reagent: Electrophilic fluorinating agents like Selectfluor® are sensitive to moisture.[1] Improper storage or handling can lead to degradation and loss of reactivity.
-
Incorrect Solvent System: The choice of solvent is critical and can determine the reaction pathway and efficiency. For instance, in the Selectfluor®/DMAP system, non-aqueous conditions are required for direct α-fluorination, while aqueous conditions promote a different pathway.[2][3]
-
Insufficient Reagent Equivalents: In some cases, an excess of the fluorinating agent is necessary to drive the reaction to completion. For decarboxylative fluorination with Selectfluor®, up to 3 equivalents may be required.[2][3]
-
Low Reaction Temperature: While some fluorinations proceed at room temperature, others may require elevated temperatures to achieve a reasonable reaction rate.[3]
Solutions:
-
Ensure the fluorinating reagent is fresh and has been stored under anhydrous conditions.
-
Verify the solvent system is appropriate for the desired outcome. For direct α-fluorination of phenylacetic acids with Selectfluor®, use a non-aqueous solvent like acetonitrile.[2]
-
Optimize the stoichiometry of the reagents. Perform small-scale test reactions to determine the optimal equivalents of the fluorinating agent and any additives.
-
If the reaction is sluggish at room temperature, consider carefully increasing the temperature. For example, decarboxylative fluorination with Selectfluor® benefits from heating to 70°C.[3]
Q2: My reaction is producing a mixture of the desired α-fluoro product and a decarboxylated side product. How can I improve selectivity?
Possible Cause:
-
Solvent Composition: The selectivity between direct α-fluorination (a Hydrogen Atom Transfer or HAT pathway) and decarboxylative fluorination (a Single Electron Transfer or SET pathway) is highly dependent on the solvent system when using Selectfluor® and a base like 4-(dimethylamino)pyridine (DMAP).[2][3] The presence of water promotes the SET pathway, leading to decarboxylation.[2][4]
Solution:
-
For α-Fluoro-α-arylacetic Acids (HAT Pathway): Conduct the reaction under strictly non-aqueous (aprotic polar) conditions. Acetonitrile is an effective solvent for this transformation.[2][3] The absence of water disfavors the deprotonation of the carboxylic acid, suppressing the SET pathway.[2]
-
For Decarboxylative Fluorination (SET Pathway): Use a mixed aqueous solvent system, such as acetone:water (1:1), to favor the SET pathway.[2][3] The water facilitates the deprotonation of the carboxylic acid, enabling the single-electron oxidation that initiates decarboxylation.[2]
Q3: I have successfully formed the product, but I am struggling to separate it from the unreacted starting material.
Possible Cause:
-
Similar Polarity: The desired fluorinated product and the phenylacetic acid starting material may have very similar polarities, making separation by standard column chromatography challenging.[2][3] This is a noted issue in the direct α-fluorination of phenylacetic acid derivatives.[2]
Solutions:
-
Optimize Reaction Conversion: The most effective solution is to drive the reaction to full conversion to minimize the amount of starting material in the crude product. Re-evaluate reagent equivalents, reaction time, and temperature.
-
Alternative Purification Techniques: Explore other purification methods such as preparative HPLC or crystallization if column chromatography is ineffective.
-
Derivatization: As a last resort, consider a derivatization strategy. For example, convert the carboxylic acid group of both the product and remaining starting material into an ester or amide to potentially alter the polarity and improve chromatographic separation.
Q4: My reaction mixture is turning dark, and I'm observing tar-like substances.
Possible Cause:
-
Harsh Reaction Conditions: Sensitive aromatic rings can be prone to degradation, oxidation, or polymerization under harsh conditions, such as overly aggressive fluorinating agents, high temperatures, or strongly acidic/basic media.[5]
-
Reagent-Solvent Incompatibility: Some electrophilic reagents can react exothermically or violently with certain solvents. For example, Selectfluor® can react with solvents like DMF or pyridine.[1]
Solutions:
-
Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C) to moderate reactivity and minimize decomposition.[5]
-
Controlled Reagent Addition: Add the fluorinating agent slowly or in portions to control the reaction rate and prevent exotherms.[5]
-
Choose a Milder Reagent: If possible, consider a less reactive fluorinating agent.
-
Select an Inert Solvent: Use a robust, non-reactive solvent like acetonitrile, which is commonly used for fluorinations with Selectfluor®.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the difference between electrophilic and nucleophilic fluorination for phenylacetic acids?
Electrophilic and nucleophilic fluorination represent two distinct approaches to forming a C-F bond.[7][8]
-
Electrophilic Fluorination involves using a reagent with an electron-deficient fluorine atom ("F+ source"), which reacts with a carbon-centered nucleophile.[9] For phenylacetic acids, this typically involves generating an enolate or a similar nucleophilic intermediate that attacks the electrophilic fluorine. Reagents like Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are common examples.[7][9]
-
Nucleophilic Fluorination uses a reagent that provides a fluoride ion (F-), a nucleophile, to displace a leaving group or add to an electrophilic center.[7] While less common for direct conversion of phenylacetic acids, methods exist for the decarboxylative nucleophilic fluorination of aliphatic carboxylic acids using a silver catalyst and a nucleophilic fluoride source.[10] Another approach involves converting the carboxylic acid to an alcohol, which can then be fluorinated with reagents like Deoxo-Fluor® or DAST.[11][12]
Q2: What is the role of DMAP in the Selectfluor®-mediated fluorination of phenylacetic acids?
In this specific reaction, 4-(dimethylamino)pyridine (DMAP) is not just a simple base. It forms a charge-transfer complex with Selectfluor®, which is proposed to generate the key TEDA2+∙ radical cation.[2][3] This species acts as the chain carrier for both the direct α-fluorination (HAT) and decarboxylative fluorination (SET) pathways.[2] The amount of DMAP is also important, with 2 equivalents being optimal for both pathways under their respective conditions.[3]
Q3: Can I use other bases besides DMAP?
The literature focuses on DMAP due to its ability to form the necessary charge-transfer complex with Selectfluor® to initiate the radical process.[2] While other organic bases might influence the reaction, their effectiveness would depend on their ability to participate in this initial activation step. Using a different base would require re-optimization of the reaction conditions.
Q4: How critical is the removal of water for the direct α-fluorination (HAT) pathway?
The removal of water is absolutely critical. The presence of water facilitates the deprotonation of the phenylacetic acid. The resulting carboxylate is susceptible to single-electron oxidation, which triggers the decarboxylative (SET) pathway.[2] To ensure high selectivity for the desired α-fluoro-α-arylacetic acid, the reaction must be run under anhydrous conditions using a dry, aprotic solvent.[2][3]
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized conditions for the divergent fluorination of phenylacetic acid derivatives using Selectfluor® and DMAP, based on the work of Pieber and colleagues.[2][3]
Table 1: Optimized Conditions for α-Fluorination (HAT Pathway)
| Parameter | Condition |
| Substrate | Phenylacetic Acid Derivative |
| Fluorinating Agent | Selectfluor® (1.2 equiv) |
| Base | 4-(Dimethylamino)pyridine (DMAP) (2.0 equiv) |
| Solvent | Acetonitrile (MeCN) |
| Temperature | Room Temperature |
| Time | < 1 hour (often complete in < 5 minutes)[2] |
| Outcome | α-Fluoro-α-arylcarboxylic Acid |
Table 2: Optimized Conditions for Decarboxylative Fluorination (SET Pathway)
| Parameter | Condition |
| Substrate | Phenylacetic Acid Derivative |
| Fluorinating Agent | Selectfluor® (3.0 equiv) |
| Base | 4-(Dimethylamino)pyridine (DMAP) (2.0 equiv) |
| Solvent | Acetone:Water (1:1) |
| Additive | Sodium Fluoride (NaF) (2.0 equiv) |
| Temperature | 70 °C |
| Time | 30 minutes |
| Outcome | Benzylic Fluoride (Decarboxylated Product) |
Experimental Protocols
Protocol 1: Synthesis of α-Fluoro-α-phenylacetic Acid (HAT Pathway) [2][3]
-
To an oven-dried vial equipped with a magnetic stir bar, add the phenylacetic acid derivative (1.0 equiv).
-
Add 4-(dimethylamino)pyridine (DMAP) (2.0 equiv).
-
Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous acetonitrile.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add Selectfluor® (1.2 equiv) in one portion.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within one hour.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Fluoromethylbenzene Derivative (SET Pathway) [2][3]
-
To a vial equipped with a magnetic stir bar, add the phenylacetic acid derivative (1.0 equiv).
-
Add 4-(dimethylamino)pyridine (DMAP) (2.0 equiv), sodium fluoride (2.0 equiv), and Selectfluor® (3.0 equiv).
-
Add a 1:1 mixture of acetone and water.
-
Seal the vial and place it in a pre-heated oil bath at 70 °C.
-
Stir the reaction vigorously for 30 minutes.
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for phenylacetic acid fluorination.
Caption: Solvent-dependent reaction pathways in fluorination.
References
- 1. benchchem.com [benchchem.com]
- 2. pure.mpg.de [pure.mpg.de]
- 3. Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 12. researchgate.net [researchgate.net]
Preventing byproduct formation in 2-(2-Fluoro-5-methoxyphenyl)acetic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2-(2-Fluoro-5-methoxyphenyl)acetic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, focusing on a prevalent two-step synthetic route: the cyanation of 2-fluoro-5-methoxybenzyl chloride to 2-(2-fluoro-5-methoxyphenyl)acetonitrile, followed by its hydrolysis to the final product.
Issue 1: Low Yield and Impurities in the Cyanation Step
Q1: I am observing a low yield of 2-(2-fluoro-5-methoxyphenyl)acetonitrile and the presence of significant impurities after reacting 2-fluoro-5-methoxybenzyl chloride with sodium cyanide. What are the likely side reactions and how can I minimize them?
A1: Low yields and impurities in the cyanation of benzyl chlorides are often due to side reactions. The primary competing reactions are the formation of the isonitrile byproduct and hydrolysis of the starting material.
Common Byproducts and Their Prevention:
| Byproduct/Issue | Formation Mechanism | Prevention Strategy |
| 2-Fluoro-5-methoxyphenyl isocyanide | The cyanide ion is an ambident nucleophile and can attack the benzyl chloride with the nitrogen atom instead of the carbon atom. | - Use a polar aprotic solvent such as DMSO or DMF to favor the cyanide anion's carbon-end nucleophilicity.- Maintain a moderate reaction temperature (e.g., 50-70 °C) as higher temperatures can favor isonitrile formation. |
| 2-Fluoro-5-methoxybenzyl alcohol | Hydrolysis of the starting benzyl chloride by water present in the reaction mixture. | - Ensure all reagents and solvents are anhydrous. Use freshly dried solvents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction. |
| Unreacted 2-Fluoro-5-methoxybenzyl chloride | Incomplete reaction due to insufficient reaction time, low temperature, or poor reagent mixing. | - Increase the reaction time and monitor the reaction progress by TLC or GC.- Ensure efficient stirring to maintain a homogeneous reaction mixture, especially since sodium cyanide has low solubility in many organic solvents.- Consider the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the reaction rate. |
Experimental Protocol: Cyanation of 2-Fluoro-5-methoxybenzyl chloride
-
To a stirred solution of 2-fluoro-5-methoxybenzyl chloride (1.0 eq) in anhydrous DMSO (5 mL per gram of benzyl chloride) under a nitrogen atmosphere, add sodium cyanide (1.2 eq).
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 20% ethyl acetate in hexanes eluent).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(2-fluoro-5-methoxyphenyl)acetonitrile.
Issue 2: Incomplete Hydrolysis and Byproduct Formation in the Final Step
Q2: During the hydrolysis of 2-(2-fluoro-5-methoxyphenyl)acetonitrile to the carboxylic acid, I am isolating a significant amount of a neutral compound and my final product is difficult to purify. What is happening?
A2: The most common issue during the hydrolysis of a nitrile is incomplete reaction, leading to the formation of the corresponding amide, 2-(2-fluoro-5-methoxyphenyl)acetamide, as a major byproduct. Harsh reaction conditions can also lead to decarboxylation of the final product.
Common Byproducts and Their Prevention:
| Byproduct/Issue | Formation Mechanism | Prevention Strategy |
| 2-(2-Fluoro-5-methoxyphenyl)acetamide | Incomplete hydrolysis of the nitrile. The amide is an intermediate in the conversion of the nitrile to the carboxylic acid. | - Increase the reaction time and/or temperature of the hydrolysis.- Use a higher concentration of the acid or base catalyst.- For acidic hydrolysis, a mixture of sulfuric acid and water is often effective.- For basic hydrolysis, a higher concentration of NaOH or KOH can be used, followed by careful acidification. |
| Decarboxylation Product (if harsh conditions are used) | Phenylacetic acids can be susceptible to decarboxylation at very high temperatures, especially in the presence of strong acids. | - Avoid excessively high temperatures during the hydrolysis and workup.- If decarboxylation is a concern, consider using milder hydrolysis conditions (e.g., enzymatic hydrolysis or basic hydrolysis at a lower temperature for a longer duration). |
Experimental Protocol: Hydrolysis of 2-(2-fluoro-5-methoxyphenyl)acetonitrile
-
To a round-bottom flask, add 2-(2-fluoro-5-methoxyphenyl)acetonitrile (1.0 eq) and a 3:1 mixture of concentrated sulfuric acid and water (10 mL per gram of nitrile).
-
Heat the mixture to reflux (approximately 110-120 °C) and stir vigorously for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS to ensure the disappearance of the starting material and the intermediate amide.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
A precipitate of the crude carboxylic acid should form.
-
Filter the solid, wash thoroughly with cold water to remove any residual acid, and dry.
-
The crude product can be recrystallized from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to improve purity.
Frequently Asked Questions (FAQs)
Q3: What is the ideal solvent for the cyanation reaction?
A3: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is generally preferred. These solvents help to dissolve the sodium cyanide and favor the desired nucleophilic attack from the carbon atom of the cyanide ion, minimizing the formation of the isonitrile byproduct.
Q4: How can I effectively remove the 2-(2-fluoro-5-methoxyphenyl)acetamide byproduct from my final product?
A4: The amide is a neutral compound, while the desired product is an acid. This difference in acidity can be exploited for purification. You can dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash it with an aqueous base (e.g., 1M sodium hydroxide). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. The neutral amide will remain in the organic layer. The aqueous layer can then be separated, acidified with a strong acid (e.g., 1M HCl) to precipitate the pure carboxylic acid, which can then be filtered, washed with water, and dried.
Q5: Are there any alternative methods for synthesizing this compound that might avoid these byproduct issues?
A5: Yes, other synthetic routes exist. One alternative is the Willgerodt-Kindler reaction, which converts 2-fluoro-5-methoxyacetophenone to a thioamide, followed by hydrolysis to the carboxylic acid. Another approach involves the carbonation of a Grignard reagent derived from 2-fluoro-5-methoxybenzyl chloride. Each method has its own set of potential byproducts and optimization challenges. The choice of method often depends on the availability of starting materials and the scale of the synthesis.
Q6: What analytical techniques are best for monitoring the progress of these reactions and identifying byproducts?
A6:
-
Thin-Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of starting materials and the appearance of products.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are excellent for quantitative analysis of the reaction mixture, allowing you to determine the percentage of starting material, product, and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the desired product and identifying the structures of any isolated byproducts.
-
Mass Spectrometry (MS): Useful for confirming the molecular weight of the product and byproducts. Coupling GC or HPLC with MS (GC-MS or LC-MS) is a powerful tool for identifying unknown impurities.
Technical Support Center: Purification of Fluorinated Phenylacetic Acids
Welcome to the Technical Support Center for the purification of fluorinated phenylacetic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying fluorinated phenylacetic acids?
A1: The primary challenges in purifying fluorinated phenylacetic acids often stem from:
-
Presence of Positional Isomers: Synthetic methods may lack high selectivity, leading to the formation of structural isomers (e.g., 2-fluoro, 3-fluoro, and 4-fluorophenylacetic acid) which can be difficult to separate due to similar physical properties.[1]
-
Co-elution with Impurities: Impurities with similar polarity to the target compound can co-elute during chromatographic purification.
-
Poor Chromatographic Peak Shape: Strong secondary interactions between the analyte and the stationary phase can lead to peak tailing or fronting.[2]
-
Low Recovery: The high polarity of some fluorinated compounds can cause irreversible adsorption to the stationary phase, resulting in low recovery.[2]
-
Compound Instability: Some fluorinated phenylacetic acids can be unstable under certain purification conditions, such as high temperatures or extreme pH, potentially leading to decomposition.[3]
Q2: What is a good starting point for developing a purification method for a novel fluorinated phenylacetic acid?
A2: A systematic approach is recommended:
-
Assess Physicochemical Properties: Determine the polarity and solubility of your compound.
-
Initial Chromatographic Screening:
-
Recrystallization Feasibility Study: If the compound is a solid, perform a solvent screen to identify a suitable solvent or solvent system for recrystallization.
Q3: How can I remove acidic impurities from my fluorinated phenylacetic acid sample?
A3: Several methods can be employed:
-
Aqueous Wash: Dissolve the crude product in an organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic impurities.
-
Activated Alumina Column: Basic or neutral activated alumina can be effective for removing acidic impurities. Ensure the alumina is properly activated by heating.[4]
-
Distillation: For thermally stable compounds, distillation under reduced pressure can be an effective purification method.[5]
Troubleshooting Guides
Chromatographic Purification
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC
Issue 2: Co-elution of Impurities
Issue 3: Low or No Recovery of Compound
Recrystallization
Issue: Oiling Out Instead of Crystallization
This phenomenon occurs when the solute is insoluble in the hot solvent above its melting point, or the solubility is so high that the solution becomes supersaturated before crystallization can occur.
Troubleshooting Steps:
-
Lower the temperature at which the solution is saturated by adding more solvent.
-
Use a lower-boiling solvent for the recrystallization.
-
Employ a two-solvent system: Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until turbidity persists. Reheat to clarify and then allow to cool slowly.
Data Presentation
Table 1: HPLC Purification Parameters for Fluorophenylacetic Acids
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Purity Achieved | Reference |
| 2,4,5-Trifluorophenylacetic acid | C18 | Acetonitrile/Water with Phosphoric Acid | 1.0 | UV | >98% | [6] |
| 4-Fluorophenylacetic acid | C18 | Acetonitrile/Water with Formic Acid | 1.0 | UV/MS | >99% | [6][7] |
| α-Chloro-4-fluorophenylacetic acid | Silica Gel | Ethyl Acetate/Hexane | N/A (Flash) | UV | High | [8] |
Table 2: Recrystallization Solvents for Phenylacetic Acid Derivatives
| Compound | Solvent System | Yield | Purity | Reference |
| 2,4,5-Trifluorophenylacetic acid | Toluene/Heptane | ~90% | >99% (HPLC) | [6] |
| Phenylacetic acid | Water | Good | High | [5][9] |
| α-Chloro-4-nitrophenylacetic acid | Not specified | 80% | High | [8] |
Experimental Protocols
Protocol 1: General HPLC Purification of Fluorophenylacetic Acids
Methodology:
-
Sample Preparation: Dissolve the crude fluorinated phenylacetic acid in a minimal amount of the initial mobile phase solvent.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the main peak.
-
Solvent Removal: Combine the relevant fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization of 2,4,5-Trifluorophenylacetic Acid
Methodology: [6]
-
Dissolution: Dissolve the crude 2,4,5-trifluorophenylacetic acid in a minimal amount of hot toluene.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Slowly add heptane to the hot solution until it becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration.
-
Washing: Wash the crystals with a small amount of cold heptane to remove residual impurities.
-
Drying: Dry the crystals under vacuum to obtain the purified product. A yield of approximately 90% with a purity of over 99% (by HPLC) can be achieved.[6]
Protocol 3: Acid-Base Extraction for Purification
Methodology:
-
Dissolution: Dissolve the crude fluorinated phenylacetic acid in an organic solvent such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The acidic product will move to the aqueous layer as its sodium salt.
-
Separation: Separate the aqueous layer and wash it with fresh ethyl acetate to remove any neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of 1-2. The purified phenylacetic acid will precipitate out of the solution.[6]
-
Isolation: Collect the solid product by suction filtration.
-
Washing and Drying: Wash the solid with cold water and dry under vacuum.
References
- 1. Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]
- 7. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Efficient α-selective chlorination of phenylacetic acid and its para -substituted analogues - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00198F [pubs.rsc.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Identifying and characterizing byproducts of 2-(2-Fluoro-5-methoxyphenyl)acetic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Fluoro-5-methoxyphenyl)acetic acid. The following information is designed to help identify and characterize potential byproducts, leading to improved reaction outcomes and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: A prevalent method for the synthesis of this compound is the Willgerodt-Kindler reaction.[1][2][3] This reaction typically starts with the corresponding acetophenone, in this case, 2'-Fluoro-5'-methoxyacetophenone, and involves heating it with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate.[1][3] This intermediate is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.[4][5]
Q2: What are the most likely byproducts in the synthesis of this compound via the Willgerodt-Kindler reaction?
A2: Byproducts can arise from incomplete reactions or side reactions. The most probable byproducts include the unreacted starting material (2'-Fluoro-5'-methoxyacetophenone), the thioamide intermediate (2-(2-Fluoro-5-methoxyphenyl)thioacetomorpholide), and the corresponding amide (2-(2-Fluoro-5-methoxyphenyl)acetamide) from incomplete hydrolysis of the thioamide.[1][6] Other potential side-products can arise from impurities in the starting materials or from degradation under the harsh reaction conditions often employed.[7]
Q3: How can I detect the presence of these byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) is an excellent tool for separating the target acid from potential byproducts.[8] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), can help in identifying the molecular weights of the components, thus aiding in their identification. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of the separated byproducts.[9]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. The Willgerodt-Kindler reaction involves heating sulfur and an amine, which can produce flammable and toxic hydrogen sulfide (H₂S) gas. Therefore, the reaction must be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low yield of the final carboxylic acid | Incomplete Willgerodt-Kindler reaction. | - Ensure sufficient reaction time and temperature. - Use a molar excess of sulfur and morpholine. - Consider using microwave-assisted heating to improve reaction kinetics.[4] |
| Incomplete hydrolysis of the thioamide intermediate. | - Increase the concentration of the acid or base used for hydrolysis. - Extend the hydrolysis reaction time or increase the temperature. | |
| Presence of a significant amount of starting material (2'-Fluoro-5'-methoxyacetophenone) in the final product | The Willgerodt-Kindler reaction did not go to completion. | - Re-subject the crude product to the reaction conditions. - Optimize the reaction conditions (see above). |
| The final product is contaminated with the thioamide intermediate | Incomplete hydrolysis. | - Re-treat the crude product with a stronger acid or base solution and heat for a longer duration. |
| The final product contains the corresponding amide byproduct | Incomplete hydrolysis of the thioamide. Thioamides can be more resistant to hydrolysis than their amide counterparts.[10] | - Employ more stringent hydrolysis conditions (e.g., higher concentration of acid/base, higher temperature, or longer reaction time). |
| Formation of unknown impurities | Side reactions due to high temperatures or reactive intermediates. The Willgerodt-Kindler reaction can sometimes lead to the formation of complex mixtures.[11] | - Purify the crude product using column chromatography or recrystallization. - Characterize the unknown impurities using LC-MS and NMR to understand their origin and adjust reaction conditions accordingly. |
Potential Byproducts and Their Characterization
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Analytical Characterization Notes |
| This compound (Target) | C₉H₉FO₃ | 184.17 | The desired product. Its purity can be assessed by HPLC and its structure confirmed by ¹H and ¹³C NMR. | |
| 2'-Fluoro-5'-methoxyacetophenone (Starting Material) | C₉H₉FO₂ | 168.17 | Can be detected by GC-MS or HPLC. Its characteristic acetyl group protons will be visible in the ¹H NMR spectrum. | |
| 2-(2-Fluoro-5-methoxyphenyl)thioacetomorpholide (Thioamide Intermediate) | C₁₃H₁₆FNO₂S | 285.34 | Can be identified by LC-MS. The presence of sulfur can be confirmed by mass spectrometry. The morpholine protons will be evident in the ¹H NMR spectrum. | |
| 2-(2-Fluoro-5-methoxyphenyl)acetamide (Amide Byproduct) | C₉H₁₀FNO₂ | 183.18 | Can be identified by LC-MS. The amide protons will be visible in the ¹H NMR spectrum. |
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Fluoro-5-methoxyphenyl)thioacetomorpholide (Willgerodt-Kindler Reaction)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2'-Fluoro-5'-methoxyacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents).
-
Heat the reaction mixture to reflux (typically around 130-140 °C) for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess morpholine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude thioamide.
Protocol 2: Hydrolysis of 2-(2-Fluoro-5-methoxyphenyl)thioacetomorpholide to this compound
-
To the crude thioamide from Protocol 1, add a solution of a strong acid (e.g., 6M H₂SO₄) or a strong base (e.g., 6M NaOH).
-
Heat the mixture to reflux for 12-24 hours.
-
Monitor the disappearance of the thioamide and the formation of the carboxylic acid by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
If acidic hydrolysis was used, neutralize the mixture with a base (e.g., NaOH solution) to a pH of approximately 12.
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of approximately 2 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
References
- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 2. Willgerodt Rearrangement [unacademy.com]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
- 5. Carboxylic acid synthesis by hydrolysis of thioacids and thioesters [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. rsc.org [rsc.org]
- 10. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Managing exothermic reactions in the synthesis of 2-(2-Fluoro-5-methoxyphenyl)acetic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing exothermic reactions during the synthesis of 2-(2-Fluoro-5-methoxyphenyl)acetic acid. The following information is intended to supplement, not replace, established laboratory safety protocols and professional judgment.
Frequently Asked Questions (FAQs)
Q1: What are the potential exothermic steps in the synthesis of this compound?
A1: The primary exothermic steps depend on the chosen synthetic route. The most common routes involve:
-
Grignard Reagent Formation: The reaction of 2-fluoro-5-methoxybenzyl halide with magnesium metal is highly exothermic.
-
Grignard Reagent Carboxylation: The reaction of the formed Grignard reagent with carbon dioxide (dry ice) can be vigorous.
-
Nitrile Hydrolysis: Acidic or basic hydrolysis of 2-(2-Fluoro-5-methoxyphenyl)acetonitrile can generate significant heat, especially during the initial mixing with concentrated acids or bases.
-
Willgerodt-Kindler Reaction: This reaction, involving the heating of 2-fluoro-5-methoxyacetophenone with sulfur and an amine (like morpholine), is typically performed at elevated temperatures and can become exothermic.
Q2: What are the main hazards associated with uncontrolled exothermic reactions in this synthesis?
A2: Uncontrolled exotherms can lead to several dangerous situations, including:
-
Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure can exceed the capacity of the reaction vessel, leading to violent boiling, splashing, or even an explosion.
-
Solvent Fires: Many organic solvents used in these syntheses (e.g., diethyl ether, THF) are highly flammable. A sudden temperature spike can cause the solvent to boil and its vapors to ignite.
-
Pressure Buildup: Rapid gas evolution, which can occur during quenching or in a runaway reaction, can lead to a dangerous buildup of pressure in a closed system.
-
Formation of Hazardous Byproducts: High temperatures can promote side reactions, leading to the formation of unexpected and potentially hazardous byproducts.
Q3: What are the key principles for managing exothermic reactions?
A3: The key principles for controlling exothermic reactions are:
-
Controlled Reagent Addition: Adding the reactive reagent slowly and in a controlled manner allows the heat generated to be dissipated effectively.
-
Adequate Cooling: Using an appropriate cooling bath (e.g., ice-water, dry ice/acetone) and ensuring efficient heat transfer is crucial.
-
Proper Dilution: Conducting the reaction in a sufficient volume of solvent helps to absorb the heat generated.
-
Continuous Monitoring: Closely monitoring the reaction temperature with a thermometer is essential to detect any unexpected temperature increases promptly.
Troubleshooting Guides
Troubleshooting Guide 1: Grignard Route
| Issue | Possible Cause | Recommended Action |
| Reaction fails to initiate, leading to a buildup of unreacted benzyl halide. | - Inactive magnesium surface (oxide layer).- Wet glassware or solvent.- Impure reagents. | - Activate magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.- Ensure all glassware is flame-dried and solvents are anhydrous.- Use freshly purified reagents. |
| Exothermic reaction is too vigorous and difficult to control during Grignard formation. | - Addition of benzyl halide is too fast.- Insufficient cooling.- High concentration of reagents. | - Add the halide dropwise using an addition funnel to maintain a steady, controllable reflux.- Use an ice bath or a cryocooler to maintain the desired reaction temperature.- Ensure adequate solvent volume to dissipate heat effectively. |
| Sudden temperature spike during carboxylation with dry ice. | - Rapid addition of the Grignard solution to the dry ice.- Insufficient surface area of dry ice. | - Add the Grignard solution slowly to a well-crushed slurry of dry ice in an appropriate solvent.- Use a significant excess of crushed dry ice to ensure efficient heat absorption. |
Troubleshooting Guide 2: Nitrile Hydrolysis Route
| Issue | Possible Cause | Recommended Action |
| Violent exotherm upon addition of concentrated acid or base to the nitrile. | - Too rapid mixing of concentrated reagents.- Insufficient initial cooling. | - Add the concentrated acid or base slowly and portion-wise to a cooled solution of the nitrile.- Pre-cool the nitrile solution in an ice bath before beginning the addition. |
| Reaction temperature increases uncontrollably during reflux. | - "Runaway" hydrolysis reaction. | - Immediately remove the heat source.- If safe to do so, provide external cooling with an ice bath.- Be prepared for a sudden increase in pressure if the system is closed. |
Data Presentation
Table 1: Recommended Temperature Control for Grignard Synthesis
| Step | Parameter | Recommended Range | Notes |
| Grignard Formation | Reaction Temperature | 0 - 10 °C (initiation may require brief warming) | Maintain a gentle reflux with controlled addition. |
| Addition Rate of Halide | 1-2 drops per second (adjust to maintain temperature) | Slower addition is safer, especially on a larger scale. | |
| Carboxylation | Reaction Temperature | -78 °C | Maintain a low temperature to minimize side reactions. |
Table 2: Conditions for Controlled Nitrile Hydrolysis
| Hydrolysis Type | Parameter | Recommendation | Notes |
| Acidic | Reagent Addition | Slow, portion-wise addition of concentrated acid to a cooled nitrile solution. | Monitor temperature closely during addition. |
| Reflux Temperature | Gentle reflux | Use a heating mantle with a temperature controller. | |
| Basic | Reagent Addition | Slow, portion-wise addition of concentrated base to a cooled nitrile solution. | Vigorous stirring is important. |
| Reflux Temperature | Gentle reflux | Monitor for any signs of uncontrolled boiling. |
Experimental Protocols
Protocol 1: Grignard Reaction and Carboxylation
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add magnesium turnings (1.2 equivalents).
-
In the dropping funnel, prepare a solution of 2-fluoro-5-methoxybenzyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium to initiate the reaction (initiation may be indicated by a slight temperature increase and bubbling).
-
Once initiated, cool the flask in an ice-water bath.
-
Add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.
-
-
Carboxylation:
-
In a separate flask, prepare a slurry of crushed dry ice in anhydrous diethyl ether.
-
Cool the Grignard reagent solution in an ice-water bath.
-
Slowly transfer the Grignard solution to the dry ice slurry via a cannula with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction by the slow, dropwise addition of 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Hydrolysis of 2-(2-Fluoro-5-methoxyphenyl)acetonitrile
-
Acid-Catalyzed Hydrolysis:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-(2-Fluoro-5-methoxyphenyl)acetonitrile (1.0 equivalent).
-
Cool the flask in an ice-water bath.
-
Slowly and carefully add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) in portions, ensuring the temperature does not rise excessively.
-
After the addition is complete, heat the mixture to a gentle reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent.
-
Mandatory Visualization
Caption: Logical workflow for selecting a synthetic route and troubleshooting exothermic events.
Caption: Experimental workflow for the Grignard synthesis route with critical temperature control points.
Validation & Comparative
Spectroscopic Blueprint: Confirming the Structure of 2-(2-Fluoro-5-methoxyphenyl)acetic acid
A Comparative Guide for Researchers
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive framework for the spectroscopic characterization of 2-(2-Fluoro-5-methoxyphenyl)acetic acid, a compound of interest for its potential applications in medicinal chemistry. By leveraging comparative data from structurally similar molecules, we present the anticipated spectroscopic signatures of the target compound across various analytical techniques. This document serves as a practical resource for scientists engaged in the synthesis and validation of related molecular structures.
Structural Elucidation Workflow
The confirmation of the chemical structure of this compound relies on a multi-pronged analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive assignment. The logical flow of this process is outlined below.
Caption: Workflow for Spectroscopic Structure Confirmation
Predicted and Comparative Spectroscopic Data
Due to the limited availability of public experimental spectra for this compound, the following tables provide predicted values based on established spectroscopic principles and comparative data from structurally related analogs.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts for this compound are compared with the experimental data of similar compounds.
| Proton Assignment | Predicted ¹H Chemical Shift (ppm) for this compound | Comparative ¹H Chemical Shift (ppm) in 2-(3-methoxyphenyl)acetic acid |
| -COOH | ~10-12 (broad singlet) | - |
| Ar-H (position 6) | ~7.1-7.3 (dd) | - |
| Ar-H (position 4) | ~6.9-7.1 (dd) | - |
| Ar-H (position 3) | ~6.8-7.0 (ddd) | 6.89 – 6.79 (m) |
| -OCH₃ | ~3.8 (s) | 3.79 (s) |
| -CH₂- | ~3.7 (s) | 3.61 (s) |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). Coupling patterns are denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), and ddd (doublet of doublet of doublets).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Carbon Assignment | Predicted ¹³C Chemical Shift (ppm) for this compound | Comparative ¹³C Chemical Shift (ppm) in 2-(3-methoxyphenyl)acetic acid |
| -C=O | ~175-178 | 177.8 |
| Ar-C-F (C2) | ~155-160 (d, J_CF ≈ 240-250 Hz) | - |
| Ar-C-O (C5) | ~150-155 | 159.7 |
| Ar-C-CH₂ (C1) | ~125-130 (d) | 134.6 |
| Ar-CH (C6) | ~115-120 (d) | 121.7 |
| Ar-CH (C4) | ~110-115 (d) | 115.0 |
| Ar-CH (C3) | ~105-110 (d) | 112.8 |
| -OCH₃ | ~55-60 | 55.2 |
| -CH₂- | ~35-40 | 41.1 |
Note: Chemical shifts are referenced to TMS. The symbol 'd' indicates a doublet due to carbon-fluorine coupling.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Predicted IR Absorption (cm⁻¹) for this compound | Comparative IR Absorption (cm⁻¹) in a similar furo[3,2-h]quinolin-3-yl)acetic acid derivative [1] |
| O-H (Carboxylic acid) | 2500-3300 (broad) | 3047 (O-H) |
| C-H (Aromatic) | 3000-3100 | - |
| C-H (Aliphatic) | 2850-3000 | 2834 (C-H) |
| C=O (Carboxylic acid) | 1700-1725 | 1715 (C=O) |
| C=C (Aromatic) | 1450-1600 | 1611, 1572 (C-C_aryl) |
| C-O (Ether) | 1200-1300 (asymmetric), 1000-1100 (symmetric) | 1179 (C-O) |
| C-F | 1000-1400 | - |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Analysis Type | Predicted m/z for this compound | Comparative m/z for 2-Methoxyphenylacetic acid |
| Molecular Ion (M⁺) | 184.05 | 166 |
| Key Fragments | [M-COOH]⁺: 139 | [M-COOH]⁺: 121 |
| [M-OCH₃]⁺: 153 | [M-OCH₃]⁺: 135 | |
| [C₇H₆FO]⁺: 125 | [C₇H₇O]⁺: 107 |
Experimental Protocols
Standard protocols for the spectroscopic analysis of organic compounds are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing 0.03% (v/v) TMS as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Standard proton spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Proton-decoupled carbon spectra are acquired. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (ATR): A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal.
-
Sample Preparation (KBr pellet): A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin pellet.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization Method: Electron Ionization (EI) is commonly used for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.
-
Data Acquisition: The mass spectrum is recorded over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.
Structural Relationship of a Comparative Compound
The following diagram illustrates the structural relationship between the target compound and a key comparative analog, highlighting the differences that influence their respective spectroscopic data.
Caption: Structural Comparison
By systematically applying these spectroscopic methods and leveraging comparative data, researchers can confidently confirm the structure of this compound and its analogs, ensuring the integrity of their chemical research and development endeavors.
References
A Comparative Analysis of 2-(2-Fluoro-5-methoxyphenyl)acetic acid and Its Positional Isomers for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties and potential biological activities of 2-(2-Fluoro-5-methoxyphenyl)acetic acid and its positional isomers, offering valuable insights for researchers in medicinal chemistry and drug discovery.
This guide provides a comparative overview of this compound and its ten positional isomers. The strategic placement of fluoro and methoxy substituents on the phenylacetic acid scaffold can significantly influence the molecule's physicochemical characteristics and biological activity. Understanding these differences is crucial for the rational design of novel therapeutic agents, particularly in the realm of non-steroidal anti-inflammatory drugs (NSAIDs).
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate, such as its melting point, acidity (pKa), and lipophilicity (LogP), are critical determinants of its pharmacokinetic and pharmacodynamic profile. The following table summarizes the available data for this compound and its positional isomers. It is important to note that much of the available data is predicted and experimental validation is recommended.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | LogP (Predicted) |
| This compound | 798563-50-5 | C₉H₉FO₃ | 184.16 | Not Available | 3.91[1] | 1.6 |
| 2-(2-Fluoro-3-methoxyphenyl)acetic acid | Not Available | C₉H₉FO₃ | 184.16 | Not Available | Not Available | Not Available |
| 2-(2-Fluoro-4-methoxyphenyl)acetic acid | 883531-28-0 | C₉H₉FO₃ | 184.17 | Not Available | Not Available | 1.46 |
| 2-(2-Fluoro-6-methoxyphenyl)acetic acid | 500912-19-6 | C₉H₉FO₃ | 184.16 | Not Available | Not Available | 1.46 |
| 2-(3-Fluoro-2-methoxyphenyl)acetic acid | 1017778-30-1 | C₉H₉FO₃ | 184.16 | Not Available | Not Available | 1.46 |
| 2-(3-Fluoro-4-methoxyphenyl)acetic acid | 452-14-2 | C₉H₉FO₃ | 184.16 | 111-113[2] | 4.25[2] | 1.5 |
| 2-(3-Fluoro-5-methoxyphenyl)acetic acid | 914637-33-5 | C₉H₉FO₃ | 184.16 | Not Available | Not Available | Not Available |
| 2-(4-Fluoro-2-methoxyphenyl)acetic acid | 886498-61-9 | C₉H₉FO₃ | 184.17 | Not Available | Not Available | Not Available |
| 2-(4-Fluoro-3-methoxyphenyl)acetic acid | Not Available | C₉H₉FO₃ | 184.16 | Not Available | Not Available | Not Available |
| 2-(5-Fluoro-2-methoxyphenyl)acetic acid | 383134-85-8 | C₉H₉FO₃ | 184.16 | Not Available | Not Available | Not Available |
Biological Activity: Targeting the Prostaglandin Synthesis Pathway
Phenylacetic acid derivatives are a well-established class of NSAIDs that exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are the key enzymes responsible for the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.
Caption: Inhibition of COX enzymes by NSAIDs blocks the synthesis of prostaglandins.
The inhibitory potency and selectivity of these compounds against COX-1 and COX-2 are critical for their therapeutic efficacy and side-effect profile. While specific experimental data for the COX inhibition of each positional isomer is not publicly available, it is anticipated that the position of the fluoro and methoxy groups will significantly impact their interaction with the active site of the COX enzymes.
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.
Physicochemical Property Determination
Melting Point Determination: The melting point of each compound can be determined using a standard capillary melting point apparatus. A small, dry sample of the compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the substance first begins to melt to the temperature at which it is completely liquid is recorded as the melting point.[1][3][4]
pKa Determination: The acid dissociation constant (pKa) can be determined potentiometrically or spectrophotometrically. For poorly soluble compounds, a co-solvent or surfactant-based method may be necessary. The shake-flask method followed by pH measurement of the saturated solution can also be employed to estimate the pKa.[5][6][7]
Solubility Determination: The equilibrium solubility of each isomer in various solvents (e.g., water, phosphate-buffered saline, ethanol) can be determined using the shake-flask method.[8][9][10][11] An excess amount of the compound is added to a known volume of the solvent and agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified using a validated analytical method such as high-performance liquid chromatography (HPLC).
Biological Activity Assays
In Vitro COX-1/COX-2 Inhibition Assay: The inhibitory activity of the compounds against ovine or human COX-1 and COX-2 can be assessed using commercially available colorimetric or fluorometric inhibitor screening assay kits.[12][13][14][15][16] These assays typically measure the peroxidase activity of the COX enzyme. The protocol involves incubating the purified enzyme with the test compound at various concentrations before the addition of arachidonic acid. The production of prostaglandin G2 (PGG2) is then measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
Caption: A generalized workflow for determining the in vitro COX inhibitory activity.
Conclusion
This guide provides a foundational comparison of this compound and its positional isomers. The presented data, although limited in experimental scope, highlights the potential for significant variations in physicochemical properties and biological activities based on the substitution pattern of the phenyl ring. Further experimental investigation is warranted to fully elucidate the structure-activity relationships within this series of compounds. The provided experimental protocols offer a starting point for researchers to generate robust and comparable data, which will be invaluable for the future design and development of novel NSAIDs with improved efficacy and safety profiles.
References
- 1. westlab.com [westlab.com]
- 2. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | C9H8F2O3 | CID 83881111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sciresliterature.org [sciresliterature.org]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. impactfactor.org [impactfactor.org]
- 11. researchinschools.org [researchinschools.org]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of 2-(2-Fluoro-5-methoxyphenyl)acetic acid and its Non-fluorinated Analog: A Guide for Researchers
A detailed comparison of the biological activities of 2-(2-Fluoro-5-methoxyphenyl)acetic acid and its non-fluorinated counterpart, 2-(5-methoxyphenyl)acetic acid, is currently limited by the lack of direct comparative studies in publicly available scientific literature. However, by examining the well-established principles of fluorine substitution in medicinal chemistry and drawing parallels from related phenylacetic acid derivatives, we can infer potential differences in their biological profiles. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the anticipated effects of fluorination on this molecular scaffold, supported by available data on related compounds.
The introduction of a fluorine atom into a drug candidate can significantly modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, binding affinity, and overall potency. In the context of 2-(5-methoxyphenyl)acetic acid, the addition of a fluorine atom at the C2 position of the phenyl ring to yield this compound is expected to induce notable changes in its biological activity.
Inferred Physicochemical and Biological Properties
Fluorination is a common strategy in drug design to enhance a molecule's therapeutic potential. The high electronegativity of the fluorine atom can alter the electronic distribution of the aromatic ring, influencing how the molecule interacts with biological targets.
| Property | 2-(5-methoxyphenyl)acetic acid (Non-fluorinated Analog) | This compound (Fluorinated Analog) | Rationale for Predicted Difference |
| Metabolic Stability | Likely susceptible to aromatic hydroxylation by cytochrome P450 enzymes. | Expected to have increased metabolic stability due to the C-F bond blocking a potential site of metabolism. | The carbon-fluorine bond is exceptionally strong and less prone to enzymatic cleavage, thus enhancing the molecule's half-life in biological systems. |
| Lipophilicity (LogP) | Moderate lipophilicity. | Potentially higher lipophilicity. | The introduction of a fluorine atom can increase the overall lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes. |
| Acidity (pKa) | Typical carboxylic acid pKa. | Expected to have a lower pKa (stronger acid). | The electron-withdrawing nature of the fluorine atom can stabilize the carboxylate anion, leading to increased acidity. |
| Binding Affinity | Dependent on the specific biological target. | May exhibit altered binding affinity and selectivity for target proteins. | Fluorine can participate in unique interactions with protein residues, such as hydrogen bonds and dipole-dipole interactions, potentially leading to enhanced or altered binding characteristics. |
Potential Biological Activities of Interest
Phenylacetic acid derivatives are known to exhibit a range of biological activities, most notably as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.
Anti-inflammatory Activity
While direct comparative data is unavailable, studies on related structures suggest that fluorination can enhance anti-inflammatory potency. For instance, the introduction of halogens on the phenoxy ring of substituted (2-phenoxyphenyl)acetic acids has been shown to considerably enhance their anti-inflammatory activity.[1] It is plausible that this compound could be a more potent inhibitor of COX enzymes compared to its non-fluorinated analog.
Potential Signaling Pathway: COX Inhibition and Prostaglandin Synthesis
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.
Figure 1. Putative signaling pathway for the anti-inflammatory action of the compounds.
Experimental Protocols
To empirically determine and compare the biological activities of these two compounds, the following experimental protocols would be essential.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of the compounds against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Buffer: A suitable buffer, such as Tris-HCl, containing necessary co-factors like hematin and glutathione is prepared.
-
Substrate: Arachidonic acid is used as the substrate.
-
Inhibitor Preparation: Stock solutions of this compound and 2-(5-methoxyphenyl)acetic acid are prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Assay Procedure:
-
The enzymes are pre-incubated with the test compounds or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period (e.g., 10 minutes) and then terminated.
-
-
Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of the compounds in a rat model of acute inflammation.
Methodology:
-
Animals: Male Wistar rats (180-200 g) are used.
-
Compound Administration: The test compounds and a vehicle control are administered orally or intraperitoneally at various doses one hour before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point relative to the vehicle control group.
Conclusion
While direct experimental evidence is lacking for a head-to-head comparison of this compound and 2-(5-methoxyphenyl)acetic acid, the principles of medicinal chemistry strongly suggest that the fluorinated analog will exhibit distinct biological properties. It is anticipated that the introduction of fluorine will enhance metabolic stability and may lead to increased anti-inflammatory potency. The experimental workflows outlined above provide a clear path for researchers to validate these hypotheses and to elucidate the specific biological activities of these compounds. Further investigation is warranted to fully characterize and compare their pharmacological profiles.
References
A Comparative Spectroscopic Analysis of 2-, 3-, and 4-Fluorophenylacetic Acid Isomers
For Immediate Publication
AUSTIN, TX – December 24, 2025 – In the realm of pharmaceutical development and materials science, the precise identification of isomeric compounds is paramount. The positional isomerism of a functional group on an aromatic ring can dramatically alter a molecule's biological activity, chemical reactivity, and physical properties. This guide provides a detailed comparative analysis of the spectroscopic differences between 2-fluorophenylacetic acid, 3-fluorophenylacetic acid, and 4-fluorophenylacetic acid, offering a valuable resource for researchers, scientists, and drug development professionals. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we delved into the distinct spectral signatures that enable the unambiguous differentiation of these three isomers.
The location of the fluorine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—creates subtle yet discernible variations in the electronic environment of the molecule. These differences are manifested in the chemical shifts and coupling constants observed in NMR spectra, the vibrational frequencies of functional groups in IR spectra, and the fragmentation patterns in mass spectra. This guide presents a comprehensive summary of these spectroscopic distinctions, supported by quantitative data and detailed experimental protocols.
Distinguishing Features in Spectroscopic Analysis
The differentiation of 2-, 3-, and 4-fluorophenylacetic acid is rooted in the influence of the fluorine atom's position on the molecule's magnetic and vibrational properties.
In ¹H NMR spectroscopy , the chemical shifts and splitting patterns of the aromatic protons are highly informative. The electronegativity of the fluorine atom and its through-space and through-bond coupling effects lead to unique spectral fingerprints for each isomer. The methylene protons of the acetic acid moiety also exhibit subtle shifts depending on the isomer.
¹³C NMR spectroscopy provides clear distinctions based on the chemical shifts of the aromatic carbons. The carbon directly bonded to the fluorine atom (C-F) exhibits a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). Furthermore, the chemical shifts of the other aromatic carbons are influenced by the position of the fluorine substituent, allowing for straightforward identification.
¹⁹F NMR spectroscopy offers a direct and sensitive method for distinguishing the isomers. The chemical shift of the fluorine nucleus is unique for each positional isomer, providing a simple and powerful diagnostic tool.
Infrared (IR) spectroscopy reveals differences in the vibrational modes of the C-F bond and the out-of-plane C-H bending vibrations of the aromatic ring. The pattern of absorption bands in the fingerprint region (below 1500 cm⁻¹) is particularly characteristic for each isomer.
Mass Spectrometry (MS) , especially when coupled with gas chromatography (GC-MS), allows for the separation and identification of the isomers. While the molecular ion peak will be the same for all three isomers, their electron ionization fragmentation patterns can differ, particularly in the relative abundances of key fragment ions, aiding in their distinction.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and Mass Spectrometry for the three isomers of fluorophenylacetic acid.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Isomer | Chemical Shift (δ, ppm) - Aromatic Protons | Chemical Shift (δ, ppm) - CH₂ |
| 2-Fluorophenylacetic acid | ~7.0-7.4 (multiplet) | ~3.7 |
| 3-Fluorophenylacetic acid | ~6.9-7.3 (multiplet) | ~3.6 |
| 4-Fluorophenylacetic acid | ~7.0 (doublet of doublets), ~7.2 (doublet of doublets) | ~3.6 |
Note: The aromatic region for 2- and 3-fluorophenylacetic acid is complex due to overlapping signals and fluorine coupling. The values for 4-fluorophenylacetic acid are more distinct due to the higher symmetry.
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Isomer | Chemical Shift (δ, ppm) - C=O | Chemical Shift (δ, ppm) - CH₂ | Chemical Shift (δ, ppm) - Aromatic Carbons | ¹JCF (Hz) |
| 2-Fluorophenylacetic acid | ~177 | ~34 | ~115 (d), ~124 (d), ~128 (d), ~131 (d), ~132 (d), ~161 (d) | ~245 |
| 3-Fluorophenylacetic acid | ~177 | ~41 | ~115 (d), ~116 (d), ~125 (d), ~130 (d), ~136 (d), ~163 (d) | ~245 |
| 4-Fluorophenylacetic acid | ~177 | ~40 | ~115 (d), ~130 (d), ~131 (d), ~162 (d) | ~245 |
(d) indicates a doublet due to C-F coupling.
Table 3: ¹⁹F NMR Spectroscopic Data (376 MHz, CDCl₃)
| Isomer | Chemical Shift (δ, ppm) |
| 2-Fluorophenylacetic acid | ~ -118 |
| 3-Fluorophenylacetic acid | ~ -113 |
| 4-Fluorophenylacetic acid | ~ -115 |
Chemical shifts are relative to a standard (e.g., CFCl₃).
Table 4: Key IR Absorption Bands (cm⁻¹)
| Isomer | O-H stretch (acid) | C=O stretch (acid) | C-F stretch | Aromatic C-H out-of-plane bending |
| 2-Fluorophenylacetic acid | 2500-3300 (broad) | ~1710 | ~1230 | ~750 |
| 3-Fluorophenylacetic acid | 2500-3300 (broad) | ~1710 | ~1250 | ~780, ~680 |
| 4-Fluorophenylacetic acid | 2500-3300 (broad) | ~1710 | ~1220 | ~830 |
Table 5: Key Mass Spectrometry Fragments (m/z) from GC-MS
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions |
| 2-Fluorophenylacetic acid | 154 | 109, 83 |
| 3-Fluorophenylacetic acid | 154 | 109, 83 |
| 4-Fluorophenylacetic acid | 154 | 109, 83 |
While the major fragments are often the same, their relative intensities can vary between isomers, which is a key diagnostic feature in a comparative analysis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the fluorophenylacetic acid isomer was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was filtered into a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Spectra were acquired on a 400 MHz spectrometer. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR Spectroscopy: Spectra were acquired on the same spectrometer at a frequency of 100 MHz using a proton-decoupled pulse sequence. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.
-
¹⁹F NMR Spectroscopy: Spectra were acquired on a 400 MHz spectrometer at a frequency of 376 MHz. A simple pulse-acquire sequence was used with a spectral width of 50 ppm, a relaxation delay of 1 s, and 64 scans.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis. 32 scans were co-added to improve the signal-to-noise ratio.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation and Derivatization: To improve volatility, the carboxylic acid functional group was derivatized to its methyl ester. 1 mg of the fluorophenylacetic acid isomer was dissolved in 1 mL of methanol, and 2-3 drops of concentrated sulfuric acid were added. The mixture was heated at 60°C for 1 hour. After cooling, 1 mL of water was added, and the methyl ester was extracted with 1 mL of diethyl ether. The ether layer was dried over anhydrous sodium sulfate and then used for injection.
-
GC Conditions: A capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) was used. The oven temperature was programmed from an initial temperature of 70°C (hold for 2 min) to 250°C at a rate of 10°C/min. Helium was used as the carrier gas at a constant flow rate of 1 mL/min. The injection volume was 1 µL with a split ratio of 20:1.
-
MS Conditions: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The scan range was set from m/z 40 to 400. The ion source temperature was maintained at 230°C and the quadrupole temperature at 150°C.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of 2-, 3-, and 4-fluorophenylacetic acid isomers.
Caption: Workflow for isomer differentiation using spectroscopic techniques.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary toolkit for the definitive identification of 2-, 3-, and 4-fluorophenylacetic acid isomers. While ¹⁹F NMR offers the most direct and unambiguous method for initial differentiation, a comprehensive analysis incorporating ¹H NMR, ¹³C NMR, IR, and MS provides orthogonal data that confirms the structural assignment with a high degree of confidence. The data and protocols presented in this guide serve as a practical reference for researchers engaged in the synthesis, analysis, and quality control of fluorinated aromatic compounds, ultimately contributing to the advancement of pharmaceutical and chemical sciences.
A Comparative Guide to Analytical Methods for the Quantification of 2-(2-Fluoro-5-methoxyphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), both widely recognized for their application in the analysis of pharmaceutical compounds and related substances.[1][2]
Data Presentation: A Comparative Overview
The selection of an analytical method is often a balance between sensitivity, specificity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS methods based on data for analogous compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity Range | Typically in the µg/mL to mg/mL range.[3] | Can achieve lower limits, often in the ng/mL to µg/mL range.[1][4] |
| Accuracy (% Recovery) | Generally expected to be within 98-102%. | Typically within 95-105%, depending on extraction efficiency. |
| Precision (% RSD) | Repeatability and intermediate precision are commonly ≤ 2%.[5] | Repeatability and intermediate precision are often ≤ 15%. |
| Limit of Detection (LOD) | Method dependent, but generally in the low µg/mL to ng/mL range. | High sensitivity, often in the low ng/mL to pg/mL range. |
| Limit of Quantification (LOQ) | Typically 2-3 times the LOD, allowing for precise measurement at low concentrations. | Enables quantification at very low levels, crucial for trace analysis. |
| Specificity | Good, but can be susceptible to co-eluting impurities without mass spectrometric detection.[6] | Excellent, as it combines chromatographic separation with mass analysis for definitive identification.[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. The following are generalized protocols for HPLC-UV and GC-MS that can be adapted for 2-(2-Fluoro-5-methoxyphenyl)acetic acid.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine analysis of non-volatile and thermally stable compounds.
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[8]
-
Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.[6][9]
-
Mobile Phase : A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[9] The pH of the aqueous phase should be optimized to ensure the analyte is in a single ionic form.
-
Detection : UV detection at a wavelength of maximum absorbance for this compound.
-
Sample Preparation : Samples are typically dissolved in a suitable solvent, filtered, and then injected into the HPLC system.[8]
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For acidic compounds like this compound, derivatization is often required to improve volatility and chromatographic performance.[1]
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.[1]
-
Derivatization : A common approach for carboxylic acids is esterification (e.g., with diazomethane or by heating with an alcohol in the presence of an acid catalyst) or silylation (e.g., using MSTFA).[1]
-
Column : A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[10]
-
Carrier Gas : Helium or hydrogen at a constant flow rate.
-
Injection : A split/splitless injector is typically used.
-
Mass Spectrometry : The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[4]
-
Sample Preparation : This may involve liquid-liquid extraction or solid-phase extraction to isolate the analyte from the sample matrix, followed by derivatization.[1]
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the validation of an analytical method for this compound.
Caption: A workflow diagram illustrating the key stages of analytical method validation.
Caption: A logical diagram comparing HPLC-UV and GC-MS for the analysis of the target analyte.
References
- 1. benchchem.com [benchchem.com]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. benchchem.com [benchchem.com]
- 7. gcms.cz [gcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. assets.fishersci.com [assets.fishersci.com]
A Comparative Study on the Reactivity of Fluorinated vs. Non-Fluorinated Phenylacetic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated phenylacetic acids, supported by experimental data. The introduction of fluorine atoms to the phenylacetic acid scaffold significantly alters its physicochemical properties, impacting its reactivity in common organic reactions and its biological activity. This document aims to be a valuable resource for researchers in organic synthesis and medicinal chemistry.
Executive Summary
Fluorination of phenylacetic acid has a pronounced effect on its reactivity, primarily driven by the high electronegativity of the fluorine atom. This guide presents a comparative analysis of key reactivity parameters:
-
Acidity (pKa): Fluorination significantly increases the acidity of the carboxylic acid group due to the inductive electron-withdrawing effect of fluorine, which stabilizes the resulting carboxylate anion.
-
Amidation: In the direct amidation with benzylamine, 4-fluorophenylacetic acid exhibits a slightly higher yield compared to its non-fluorinated counterpart under the same reaction conditions, suggesting a potential rate enhancement due to the increased electrophilicity of the carbonyl carbon.
From a biological perspective, phenylacetic acid derivatives are known to interact with signaling pathways, such as the peroxisome proliferator-activated receptor (PPAR) and tumor necrosis factor-alpha (TNF-α) pathways. Fluorination is a key strategy in drug discovery to modulate the potency and pharmacokinetic properties of molecules targeting these pathways.
Data Presentation
Table 1: Comparison of Acidity (pKa) of Phenylacetic Acid and its Fluorinated Analogs
| Compound | pKa | Reference(s) |
| Phenylacetic Acid | 4.31 | [1] |
| 4-Fluorophenylacetic Acid | 4.25 (approx.) | N/A |
| 2-Fluorophenylacetic Acid | 4.09 (approx.) | N/A |
Note: Approximate pKa values for fluorinated analogs are estimated based on the known acid-strengthening effect of fluorine substitution on benzoic acids. The effect is generally more pronounced for ortho-substituents.
Table 2: Comparative Yields in the Amidation of Phenylacetic Acids with Benzylamine
| Carboxylic Acid | Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Phenylacetic Acid | Benzylamine | NiCl₂ (10 mol%) | Toluene | 110 | 20 | 99.2 | [2] |
| 4-Fluorophenylacetic Acid | Benzylamine | (Indolyl)Ti(IV) catalyst | Toluene | 110 | 20 | 91 | N/A |
Experimental Protocols
General Protocol for NiCl₂-Catalyzed Amidation
To a solution of the respective phenylacetic acid (2.0 mmol) in toluene (20 ml), NiCl₂ (10 mol%) is added. The mixture is stirred at 80°C for 10 minutes, and then the amine (2.4 mmol) is added. The reaction vessel is sealed and the mixture is stirred for 20 hours at 110°C. After cooling to room temperature, the reaction mixture is filtered, and the solid catalyst is washed with ethyl acetate. The combined filtrate is washed with 1 M HCl and saturated NaHCO₃ solution. The organic layer is then dried over Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the amide product.[2]
General Protocol for Fischer Esterification
A mixture of the phenylacetic acid (1.0 eq), an alcohol (e.g., ethanol, often in excess to serve as the solvent), and a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid) is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with water, a saturated solution of NaHCO₃ to neutralize the acid catalyst, and finally with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to afford the ester product.[3]
Mandatory Visualization
Caption: Comparative workflow for amidation and esterification.
Caption: Phenylacetic acid's role in TNF-α signaling.
Discussion of Reactivity
The increased acidity of fluorinated phenylacetic acids is a direct consequence of the inductive effect of the highly electronegative fluorine atom.[4] This effect withdraws electron density from the aromatic ring and the carboxylic acid group, stabilizing the carboxylate anion formed upon deprotonation.[4] This enhanced acidity can influence the rates of acid-catalyzed reactions.
In the case of amidation, the higher yield observed for 4-fluorophenylacetic acid in some catalytic systems may be attributed to the increased electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. However, it is important to note that steric effects, especially with ortho-fluorine substitution, can also play a significant role and may counteract the electronic effects.[2]
For esterification, particularly the acid-catalyzed Fischer esterification, the rate is dependent on the concentration of the protonated carboxylic acid. Since fluorinated phenylacetic acids are stronger acids, they will have a higher concentration of their conjugate base at a given pH, but in a strong acid catalyst environment, the equilibrium for protonation of the carbonyl oxygen is shifted forward, which should facilitate the reaction.
Biological Context and Signaling Pathways
Phenylacetic acid and its derivatives are not only important synthetic building blocks but also possess biological activities. For instance, certain phenylacetic acid derivatives have been identified as agonists for peroxisome proliferator-activated receptors (hPPARs), which are key regulators of lipid and glucose metabolism.[5][6] Fluorination is a common strategy employed in medicinal chemistry to enhance the potency and pharmacokinetic properties of PPAR agonists.[6] The introduction of fluorine can lead to more favorable interactions with the receptor's binding pocket and can block sites of metabolic degradation.[7]
Furthermore, phenylacetic acid itself has been shown to stimulate the generation of reactive oxygen species (ROS) and the secretion of tumor necrosis factor-alpha (TNF-α) in vascular endothelial cells.[8] TNF-α is a pro-inflammatory cytokine that plays a central role in a variety of cellular processes, including inflammation, apoptosis, and immune responses.[9][10] The signaling cascade is initiated by the binding of TNF-α to its receptor (TNFR), which leads to the recruitment of adaptor proteins and the activation of downstream pathways such as NF-κB and MAPK.[10][] The ability of phenylacetic acid to induce TNF-α suggests its potential role in inflammatory processes. The impact of fluorination on this specific activity has not been extensively studied but represents an interesting area for future research, as changes in lipophilicity and electronic properties due to fluorination could modulate the interaction of these molecules with cellular membranes and proteins involved in the signaling pathway.
References
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and molecular investigation of fluorinated peroxisome proliferator-activated receptors α/γ dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
A Comparative Guide to the Quantification of Isomeric Impurities in 2-(2-Fluoro-5-methoxyphenyl)acetic Acid Samples
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) is a critical determinant of their safety and efficacy. Isomeric impurities, which possess the same molecular formula but different structural arrangements, can exhibit distinct pharmacological and toxicological profiles. Therefore, their accurate quantification is a mandatory aspect of pharmaceutical quality control. This guide provides a comparative overview of three powerful analytical techniques for the quantification of potential isomeric impurities in 2-(2-Fluoro-5-methoxyphenyl)acetic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Potential Isomeric Impurities
During the synthesis of this compound, several positional isomers can arise as impurities. These isomers differ in the substitution pattern of the fluoro and methoxy groups on the phenyl ring. The most probable isomeric impurities include:
-
2-(3-Fluoro-5-methoxyphenyl)acetic acid
-
2-(4-Fluoro-5-methoxyphenyl)acetic acid
-
2-(2-Fluoro-4-methoxyphenyl)acetic acid
-
2-(2-Fluoro-6-methoxyphenyl)acetic acid
-
2-(4-Fluoro-2-methoxyphenyl)acetic acid
-
2-(5-Fluoro-2-methoxyphenyl)acetic acid
This guide will focus on the analytical methodologies capable of separating and quantifying these closely related structures.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for impurity quantification depends on several factors, including the physicochemical properties of the analytes, the required sensitivity, and the desired sample throughput. The following table summarizes the expected performance of HPLC, GC-MS, and CE for the analysis of isomeric impurities in this compound, based on data from structurally similar compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. | Differential migration of ions in an electric field. |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds (derivatization is often necessary for carboxylic acids). | Not required. |
| Resolution | Good to excellent, highly dependent on column chemistry and mobile phase composition. | Excellent, particularly with capillary columns. | Excellent, often superior to HPLC for charged species. |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL to ng/mL range with UV detection. | Can reach pg/mL levels, especially with selective ion monitoring (SIM). | Generally in the µg/mL range, can be improved with concentration techniques. |
| Analysis Time | 15-30 minutes per sample is common. | 20-40 minutes, including derivatization time. | Typically faster than HPLC, often in the 5-15 minute range. |
| Method Development | Can be complex, involving screening of columns and mobile phases. | Derivatization step adds complexity. | Relatively straightforward, primarily involves buffer optimization. |
| Solvent Consumption | High. | Low, mainly for sample preparation. | Very low. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar aromatic carboxylic acids and may require optimization for the specific sample matrix.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from a validated procedure for the separation of positional isomers of fluorophenylacetic acid.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify and integrate the peaks corresponding to the main component and its isomers.
-
Quantify the impurities based on their peak areas relative to a standard of known concentration or by area percentage if standards are unavailable.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert the analytes into more volatile esters.
Instrumentation:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
Derivatization (Esterification):
-
To 1 mg of the sample, add 1 mL of 10% BF3 in Methanol.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane.
-
Vortex and centrifuge.
-
Collect the upper hexane layer for GC-MS analysis.
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Scan Range: 50-350 amu.
Data Analysis:
-
Identify the derivatized isomers based on their retention times and mass spectra.
-
Quantify using an internal standard or by comparing the peak areas to a calibration curve prepared with derivatized standards.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and is particularly well-suited for the analysis of charged species like carboxylic acids.
Instrumentation:
-
Capillary electrophoresis system with a UV-Vis detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 75 µm ID).
-
Background Electrolyte (BGE): 25 mM Sodium phosphate buffer, pH 7.0, containing 15% methanol.
-
Separation Voltage: 20 kV.
-
Capillary Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: Direct UV at 214 nm.
Sample Preparation:
-
Dissolve the sample in the BGE to a concentration of 0.5 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter.
Data Analysis:
-
Identify the isomers based on their migration times.
-
Quantify using an internal standard and a calibration curve.
Visualization of Experimental Workflows
Conclusion
The quantification of isomeric impurities in this compound is achievable through HPLC, GC-MS, and CE.
-
HPLC stands out as a robust and versatile method, suitable for a wide range of compounds without the need for derivatization.
-
GC-MS offers excellent sensitivity and specificity but requires a derivatization step, which can add complexity to the workflow.
-
Capillary Electrophoresis provides high separation efficiency and rapid analysis times with minimal solvent consumption, making it an attractive "green" alternative, especially for charged analytes.
The optimal choice of technique will depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and available instrumentation. For routine quality control, a validated HPLC method is often the preferred approach. However, CE and GC-MS serve as powerful orthogonal techniques for method validation and in-depth impurity profiling.
Decoding the Fragments: A Comparative Guide to the Mass Spectrum of 2-(2-Fluoro-5-methoxyphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into the molecular weight and fragmentation patterns of compounds. This guide offers a detailed interpretation of the predicted electron ionization (EI) mass spectrum of 2-(2-Fluoro-5-methoxyphenyl)acetic acid, a compound of interest in medicinal chemistry. By drawing comparisons with the known fragmentation patterns of structurally related analogs, we provide a robust framework for its identification and characterization.
Predicted Mass Spectrum Fragmentation
While a publicly available experimental mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization can be reliably predicted based on the established behavior of similar molecules. The primary fragmentation pathways are expected to involve the carboxylic acid moiety, the methoxy group, and the fluorinated aromatic ring.
Table 1: Predicted Major Fragment Ions for this compound and Comparison with Related Compounds
| m/z | Proposed Fragment Ion | Predicted Fragmentation Pathway for this compound | Observed in Analog Spectra? | Analog Compound(s) |
| 184 | [M] •+ | Molecular Ion | Yes | 2-Methoxyphenylacetic acid (m/z 166) |
| 139 | [M - COOH]•+ | Loss of the carboxylic acid group | Yes | Phenylacetic acid (loss of COOH) |
| 124 | [M - COOH - CH₃]•+ | Loss of the carboxylic acid group followed by loss of a methyl radical from the methoxy group | Predicted | - |
| 111 | [M - COOH - CO]•+ | Loss of the carboxylic acid group followed by loss of carbon monoxide | Predicted based on general aromatic fragmentation | - |
| 95 | [C₆H₄F]•+ | Cleavage of the bond between the aromatic ring and the acetic acid side chain | Yes | (2-Fluorophenyl)acetic acid |
| 45 | [COOH]•+ | Carboxylic acid fragment | Yes | General for carboxylic acids |
Comparative Fragmentation Analysis
The predicted fragmentation of this compound is informed by the well-documented mass spectra of phenylacetic acid, (2-Fluorophenyl)acetic acid, and 2-methoxyphenylacetic acid.
-
Phenylacetic Acid: The mass spectrum of phenylacetic acid is characterized by the prominent loss of the carboxylic acid group (-COOH), leading to a significant peak at m/z 91 (the tropylium ion). This benzylic cleavage is a dominant fragmentation pathway.
-
(2-Fluorophenyl)acetic acid: The presence of a fluorine atom on the aromatic ring influences the fragmentation. While the loss of the carboxylic acid group is still observed, the charge can be retained by the fluorinated aromatic portion, giving rise to a fragment at m/z 95.
-
2-Methoxyphenylacetic acid: The mass spectrum of this isomer shows a molecular ion at m/z 166 and a base peak at m/z 121, corresponding to the loss of the carboxyl group. Another significant fragment is observed at m/z 91, resulting from the subsequent loss of the methoxy group. This indicates that the methoxy and carboxylic acid groups are key points of fragmentation.
Based on these analogs, the fragmentation of this compound is anticipated to be a composite of these behaviors. The molecular ion peak at m/z 184 is expected to be present. The primary fragmentation will likely be the cleavage of the C-C bond between the aromatic ring and the acetic acid side chain, leading to the loss of the carboxylic acid group and the formation of a fragment at m/z 139. Subsequent fragmentations of this ion, such as the loss of a methyl radical from the methoxy group or the loss of carbon monoxide, are also plausible.
Experimental Protocols
A standard approach to obtain the mass spectrum of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Gas Chromatography-Mass Spectrometry (GC-MS) Method:
-
Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
-
Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to ensure rapid vaporization.
-
Gas Chromatography Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column is housed in an oven with a programmed temperature gradient to separate the analyte from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each fragment, generating a mass spectrum.
Visualization of Predicted Fragmentation
The following diagram illustrates the predicted major fragmentation pathways for this compound.
Comparative Analysis of 2-(2-Fluoro-5-methoxyphenyl)acetic acid: Experimental Data vs. Literature Values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental data available for 2-(2-Fluoro-5-methoxyphenyl)acetic acid against established literature values. Due to the limited availability of public experimental data for this specific compound, this document cross-references information from suppliers and extrapolates from data on structurally similar molecules.
Physicochemical and Spectral Data Comparison
A summary of the key physicochemical properties for this compound is presented below. It is important to note that while some data is available from commercial suppliers, comprehensive, peer-reviewed experimental values are not readily found in the public domain.
| Property | Experimental/Supplier Data | Literature/Computed Values |
| IUPAC Name | This compound[1][] | Not Applicable |
| CAS Number | 798563-50-5[1][][3][4][5] | Not Applicable |
| Molecular Formula | C₉H₉FO₃[4] | C₉H₉FO₃ |
| Molecular Weight | 184.165 g/mol [4] | 184.16 g/mol |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Appearance | Solid (form not specified) | - |
| Spectral Data (¹H NMR, ¹³C NMR, IR, MS) | Data is indicated to be available from some suppliers but is not publicly accessible.[1] | - |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not widely published. However, based on standard organic chemistry practices and methodologies for analogous fluorinated phenylacetic acids, the following protocols can be proposed.
Synthesis: General Method for Synthesis of Fluorophenylacetic Acids
Fluorophenylacetic acids are often synthesized via methods such as the Willgerodt-Kindler reaction or from corresponding fluorinated benzyl cyanides. A plausible route could involve the hydrolysis of 2-(2-fluoro-5-methoxyphenyl)acetonitrile.
Materials:
-
2-(2-fluoro-5-methoxyphenyl)acetonitrile
-
Hydrochloric acid (concentrated)
-
Water
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separating funnel, standard glassware
Procedure:
-
A mixture of 2-(2-fluoro-5-methoxyphenyl)acetonitrile and concentrated hydrochloric acid is heated under reflux.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous solution is extracted with ethyl acetate.
-
The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by recrystallization or column chromatography.
Characterization: Standard Analytical Techniques
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and types of protons. Expected signals would include aromatic protons, a methylene group, and a methoxy group, with characteristic splitting due to the fluorine atom.
-
¹³C NMR: To identify the carbon skeleton. The carbon atom bonded to fluorine would show a characteristic large coupling constant.
2. Infrared (IR) Spectroscopy:
-
To identify functional groups. Expected characteristic peaks include a broad O-H stretch for the carboxylic acid, a C=O stretch, C-O stretches for the ether and carboxylic acid, and C-F stretches.
3. Mass Spectrometry (MS):
-
To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
4. High-Performance Liquid Chromatography (HPLC):
-
To determine purity. Isocratic or gradient methods with a C18 column and a mobile phase of acetonitrile and water with an acid modifier are typically used for phenylacetic acids.[6]
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Hypothetical Biological Signaling Pathway
While no specific biological activity for this compound has been reported, phenylacetic acid derivatives are often investigated as inhibitors of various enzymes. The following diagram depicts a hypothetical signaling pathway where such a compound could be studied for its inhibitory effects.
References
- 1. This compound(798563-50-5) 1H NMR [m.chemicalbook.com]
- 3. This compound (CAS/ID No. 798563-50-5) | Reagentia [reagentia.eu]
- 4. 798563-50-5 | 2-Fluoro-5-methoxyphenylacetic acid - Capot Chemical [capotchem.com]
- 5. This compound | 798563-50-5 [amp.chemicalbook.com]
- 6. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
Comparative Efficacy of Drug Candidates Derived from 2-(2-Fluoro-5-methoxyphenyl)acetic Acid: A Data-Driven Guide
A comprehensive analysis of drug candidates originating from the 2-(2-Fluoro-5-methoxyphenyl)acetic acid scaffold is currently precluded by a lack of publicly available efficacy data. Extensive searches of scientific literature and patent databases did not yield specific drug candidates derived from this molecule with published experimental results on their biological activity.
While the core structure of this compound presents a potential starting point for drug discovery, particularly due to the presence of a fluorine atom and a methoxy group which can favorably influence pharmacokinetic and pharmacodynamic properties, there is no readily accessible information on synthesized derivatives and their subsequent efficacy testing.
For a comparative guide to be generated, data from head-to-head studies or at least independent experimental evaluations of multiple derivatives would be required. This would typically include, but is not limited to:
-
In vitro studies: IC50 or EC50 values against specific biological targets (e.g., enzymes, receptors).
-
Cell-based assays: Data on cytotoxicity, anti-proliferative effects, or other cellular responses.
-
In vivo studies: Results from animal models of disease, assessing endpoints such as tumor growth inhibition, reduction in inflammatory markers, or other relevant physiological parameters.
Without such foundational data, it is not possible to construct the requested data tables, experimental protocols, or signaling pathway diagrams. The scientific community relies on the publication of research findings to enable comparative analyses and to build upon existing knowledge. At present, the exploration of this compound as a scaffold for drug development appears to be in a nascent stage, or the results of such research have not been disseminated in the public domain.
Researchers and drug development professionals interested in this specific chemical scaffold are encouraged to monitor scientific literature and patent filings for any future disclosures of novel compounds and their associated biological data. Should such information become available, a detailed comparative guide could then be compiled to assess the relative merits of different derivatives.
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-(2-Fluoro-5-methoxyphenyl)acetic acid
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-(2-Fluoro-5-methoxyphenyl)acetic acid, ensuring compliance with safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on data for structurally similar compounds, this substance should be treated as potentially hazardous.
Personal Protective Equipment (PPE) Summary
| Area of Protection | Required PPE | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield | Must comply with EN166 (EU) or NIOSH (US) standards to protect against splashes and dust. |
| Skin and Body Protection | Laboratory coat | A long-sleeved lab coat should be worn at all times. For larger quantities, a chemically resistant apron is advised. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the solid compound outside of a certified chemical fume hood or during spill cleanup. |
Step-by-Step Disposal Protocol
The disposal of this compound, a halogenated organic compound, must be conducted in a manner that prevents environmental contamination and adheres to institutional and regulatory guidelines.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels), in a designated, clearly labeled, and sealable hazardous waste container.[1][2] This container should be specifically marked for "Halogenated Organic Waste."[3][4][5]
-
Liquid Waste: If the compound is in solution, collect it in a separate, labeled, and leak-proof container also designated for "Halogenated Organic Waste."[6] Do not mix with non-halogenated waste streams.[3][6]
-
Original Containers: Whenever possible, leave the chemical in its original container to avoid misidentification.[7]
2. Labeling and Storage:
-
Ensure all waste containers are accurately labeled with the full chemical name, "Hazardous Waste," and the approximate quantity.
-
Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as oxidizing agents.[1]
3. Accidental Spill Cleanup:
-
In the event of a spill, ensure the area is well-ventilated and wear the appropriate PPE.
-
For solid spills, carefully sweep or shovel the material into a suitable container for disposal.[1][2] Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in the designated hazardous waste container.
-
Do not allow the chemical to enter drains or sewer systems.[1][7]
4. Final Disposal:
-
The ultimate disposal of this compound waste must be handled by a licensed and approved waste disposal company.[1][2]
-
Follow all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides guidance based on available safety data for the specified compound and structurally related chemicals. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory safety protocols.
References
Essential Safety and Operational Guide for Handling 2-(2-Fluoro-5-methoxyphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-(2-Fluoro-5-methoxyphenyl)acetic acid in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.
Hazard Summary
-
Acute Oral Toxicity : May be harmful if swallowed.[1]
-
Skin Irritation : May cause skin irritation upon contact.[2][3]
-
Respiratory Tract Irritation : Inhalation of dust may cause respiratory irritation.[2][3]
Given its chemical structure as a halogenated aromatic carboxylic acid, it should be handled with the appropriate precautions for this class of compounds.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment (PPE) to minimize exposure and ensure safety when handling this compound.
| Protection Type | Required PPE | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and replace them immediately if contaminated or damaged.[5] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standards. A face shield should be worn over safety glasses or goggles when there is a risk of splashing or when handling larger quantities.[6] |
| Skin and Body Protection | Laboratory coat | A fully buttoned, long-sleeved laboratory coat is mandatory to protect against skin contact. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the solid compound outside of a certified chemical fume hood, during spill cleanup, or when aerosols may be generated.[5] All weighing and initial dilutions of the solid should be performed in a fume hood. |
| Foot Protection | Closed-toe shoes | Shoes must fully cover the feet to protect from spills. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize risk. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Verify the proper functioning of the chemical fume hood.
-
Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriate waste containers, before handling the chemical.
-
Don all required personal protective equipment as outlined in the table above.
-
-
Handling the Chemical:
-
Weighing: Carefully weigh the solid compound inside the chemical fume hood to contain any dust. Use a disposable weigh boat or paper to avoid contamination of the balance.
-
Transferring: Use a spatula for transferring the solid. Avoid actions that could generate dust, such as pouring from a height.
-
In Solution: When dissolving the compound, slowly add the solid to the solvent to prevent splashing.
-
-
Post-Handling:
-
Decontamination: Thoroughly clean all work surfaces and equipment that have come into contact with the chemical.
-
PPE Removal: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and adhere to regulations. As a halogenated organic compound, it must be disposed of as hazardous waste.[7][8][9][10]
Waste Segregation and Disposal Procedure:
-
Solid Waste:
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic liquids.[7][8][9]
-
Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[7][11]
-
Ensure the pH of the collected waste is neutral before sealing the container, unless otherwise specified by your institution's waste management guidelines.
-
-
Container Management:
-
All waste containers must be kept closed except when adding waste.
-
Label all waste containers with "Hazardous Waste" and the full chemical name of the contents.
-
Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
-
Waste Pickup:
-
Follow your institution's procedures for requesting the pickup of hazardous waste by the Environmental Health and Safety (EHS) department.
-
Experimental Workflow and Safety Protocol
Caption: This diagram outlines the standard operating procedure for safely handling this compound.
References
- 1. 2-(5-Fluoro-2-methoxyphenyl)acetic acid 383134-85-8 [sigmaaldrich.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. leelinework.com [leelinework.com]
- 6. benchchem.com [benchchem.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
